Product packaging for Mulberrofuran H(Cat. No.:CAS No. 89199-99-5)

Mulberrofuran H

Cat. No.: B1632410
CAS No.: 89199-99-5
M. Wt: 442.5 g/mol
InChI Key: ZVTKGVROAGDVCH-OQRWROFFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Mulberrofuran H has been reported in Morus lhou, Morus mongolica, and Morus alba with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H22O6 B1632410 Mulberrofuran H CAS No. 89199-99-5

Properties

IUPAC Name

5-(6-hydroxy-1-benzofuran-2-yl)-2-[(1S,9S)-5-hydroxy-9-methyl-8-oxatricyclo[7.3.1.02,7]trideca-2(7),3,5,10-tetraen-11-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O6/c1-27-12-16(20-5-4-19(29)11-25(20)33-27)6-17(13-27)26-21(30)7-15(8-22(26)31)23-9-14-2-3-18(28)10-24(14)32-23/h2-5,7-11,13,16,28-31H,6,12H2,1H3/t16-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTKGVROAGDVCH-OQRWROFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(CC(=C1)C3=C(C=C(C=C3O)C4=CC5=C(O4)C=C(C=C5)O)O)C6=C(O2)C=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@H](CC(=C1)C3=C(C=C(C=C3O)C4=CC5=C(O4)C=C(C=C5)O)O)C6=C(O2)C=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89199-99-5
Record name 5-(6-Hydroxy-1-benzofuran-2-yl)-2-[(1S,9S)-5-hydroxy-9-methyl-8-oxatricyclo[7.3.1.02,7]trideca-2,4,6,10-tetraen-11-yl]-1,3-benzenediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to Mulberrofuran H: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mulberrofuran H is a naturally occurring phenolic compound predominantly isolated from the root bark of Morus species, such as Morus alba L. It belongs to the class of 2-arylbenzofurans, a group of compounds known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its anti-inflammatory, antioxidant, and enzyme-inhibitory effects. Detailed experimental protocols for key biological assays are provided, and the underlying signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action. All quantitative data are summarized in structured tables for ease of comparison and reference.

Chemical Structure and Properties

This compound possesses a complex polycyclic structure. Its chemical identity and fundamental properties are summarized below.

Chemical Structure

The chemical structure of this compound is characterized by a 2-arylbenzofuran skeleton fused with a unique oxatricycloalkene ring system.

IUPAC Name: 5-(6-hydroxy-1-benzofuran-2-yl)-2-[(1S,9S)-5-hydroxy-9-methyl-8-oxatricyclo[7.3.1.02,7]trideca-2(7),3,5,10-tetraen-11-yl]benzene-1,3-diol[1]

SMILES: C[C@]12C--INVALID-LINK--C6=C(O2)C=C(C=C6)O[1]

Chemical Formula: C27H22O6[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Weight 442.5 g/mol [1]
Monoisotopic Mass 442.141638 Da[1]
CAS Number 89199-99-5[1]
Appearance Powder[2]
Purity ≥ 97% (Commercially available)[2]
XLogP3 4.8[1]
Hydrogen Bond Donor Count 4[1]
Hydrogen Bond Acceptor Count 6[1]
Rotatable Bond Count 2[1]
Topological Polar Surface Area 103 Ų[1]

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities, highlighting its potential as a therapeutic agent. The primary activities reported are its anti-inflammatory, antioxidant, and enzyme-inhibitory effects.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways. It has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) in vitro.[3]

The inflammatory response is characterized by the release of pro-inflammatory cytokines such as TNF-α and interleukin-1β (IL-1β), and the production of inflammatory mediators like nitric oxide (NO) and prostaglandins, synthesized by inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. This compound is believed to interfere with these processes.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-1β, iNOS, and COX-2. It is hypothesized that this compound exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IκBα_p65_p50 IκBα-p65/p50 Complex IKK->IκBα_p65_p50 phosphorylates IκBα IκBα IκBα p65_p50 NF-κB (p65/p50) p65_p50_nuc NF-κB (p65/p50) p65_p50->p65_p50_nuc translocation Mulberrofuran_H This compound Mulberrofuran_H->IKK inhibits IκBα_p65_p50->IκBα degrades IκBα IκBα_p65_p50->p65_p50 releases DNA DNA p65_p50_nuc->DNA binds Genes Pro-inflammatory Genes (TNF-α, IL-1β, iNOS, COX-2) DNA->Genes transcription

Figure 1: Proposed mechanism of this compound on the NF-κB signaling pathway.

Antioxidant Activity

This compound possesses antioxidant properties, which are attributed to its phenolic structure. Phenolic compounds can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to cells and tissues.

Enzyme Inhibitory Activity

This compound has been shown to be a potent inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. It demonstrates inhibitory activity against both L-tyrosine and L-DOPA as substrates.

This compound also exhibits inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that plays a negative regulatory role in insulin and leptin signaling pathways. Inhibition of PTP1B is a therapeutic target for type 2 diabetes and obesity.

Quantitative Data Summary

The following tables summarize the available quantitative data on the biological activities of this compound and related compounds.

Table 2: Enzyme Inhibitory Activity of this compound

EnzymeSubstrateIC50 (µM)Reference
TyrosinaseL-tyrosine4.45[4]
TyrosinaseL-DOPA19.70[4]
PTP1BpNPP53.47 ± 12.5

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anti-inflammatory Activity Assays
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).

  • After the treatment period, collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Collect the cell culture supernatant after treatment.

  • Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for mouse TNF-α and IL-1β.

  • Follow the manufacturer's instructions for the assay procedure, which typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the cell supernatants and standards.

    • Adding a detection antibody.

    • Adding a substrate solution to develop color.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Calculate the cytokine concentrations based on the standard curve.

  • After treatment, lyse the cells to extract total protein.

  • Determine the protein concentration using a suitable method (e.g., BCA assay).

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

G cluster_sample_prep Sample Preparation cluster_assays Assays cell_culture RAW 264.7 Cell Culture treatment This compound Pre-treatment cell_culture->treatment lps_stimulation LPS Stimulation treatment->lps_stimulation griess Griess Assay (NO measurement) lps_stimulation->griess elisa ELISA (TNF-α, IL-1β measurement) lps_stimulation->elisa western Western Blot (iNOS, COX-2 expression) lps_stimulation->western griess_result Inhibition of NO Production griess->griess_result elisa_result Inhibition of Pro-inflammatory Cytokines elisa->elisa_result western_result Downregulation of iNOS & COX-2 western->western_result

References

An In-depth Technical Guide on the Mulberrofuran H Biosynthesis Pathway in Morus alba

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morus alba, commonly known as white mulberry, is a plant rich in a diverse array of secondary metabolites, many of which exhibit significant pharmacological activities. Among these are the Mulberry Diels-Alder-type adducts (MDAAs), a unique class of natural products formed through a [4+2] cycloaddition reaction. Mulberrofuran H, a prominent member of this family, has garnered interest for its complex structure and potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, detailing the enzymatic steps, precursor molecules, and available experimental data. This document is intended to serve as a valuable resource for researchers in natural product chemistry, biosynthesis, and drug development.

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound in Morus alba is a multi-step process that originates from the general phenylpropanoid pathway and culminates in a stereospecific Diels-Alder reaction. The overall pathway can be conceptualized in three main stages:

  • Formation of the Chalcone Dienophile: This stage involves the synthesis of a specific chalcone molecule that will serve as the dienophile in the subsequent cycloaddition reaction.

  • Formation of the Dehydroprenyl-2-Arylbenzofuran Diene: A second precursor, a dehydroprenyl-2-arylbenzofuran, is synthesized to act as the diene.

  • Diels-Alder Cycloaddition: The final step is the enzyme-catalyzed [4+2] cycloaddition of the chalcone and the dehydroprenyl-2-arylbenzofuran to yield the characteristic this compound scaffold.

The following sections will delve into the known and proposed enzymatic steps involved in each of these stages.

Stage 1: Biosynthesis of the Chalcone Precursor

The chalcone precursor of this compound is synthesized via the well-established phenylpropanoid and flavonoid biosynthesis pathways.[1] Key enzymatic reactions include:

  • Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Chalcone Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone, the basic chalcone scaffold.

Further tailoring enzymes, such as hydroxylases, methyltransferases, and prenyltransferases, are likely involved in modifying the basic chalcone structure to generate the specific dienophile required for this compound synthesis. The exact structure of this chalcone precursor has been proposed through biogenetic considerations to be a derivative of morachalcone A.[2][3]

Stage 2: Biosynthesis of the Dehydroprenyl-2-Arylbenzofuran Precursor

The biosynthesis of the diene precursor is less characterized but is understood to originate from the same phenylpropanoid pathway, diverging to form a 2-arylbenzofuran skeleton. A key precursor to many 2-arylbenzofurans in Morus alba is moracin C. The formation of the reactive diene is catalyzed by:

  • Morus alba Moracin C Oxidase (MaMO): This oxidase is responsible for the oxidative dehydrogenation of a prenyl group on a 2-arylbenzofuran precursor, such as a derivative of moracin C, to create the conjugated diene system necessary for the Diels-Alder reaction.[4]

The specific 2-arylbenzofuran substrate for MaMO in the context of this compound biosynthesis is biogenetically considered to be a dehydroprenyl-2-arylbenzofuran derivative.[5]

Stage 3: The Diels-Alder Cycloaddition

The final and defining step in the formation of this compound is the [4+2] cycloaddition of the chalcone and the dehydroprenyl-2-arylbenzofuran. This reaction is catalyzed by a specific enzyme:

  • Morus alba Diels-Alderase (MaDA): This enzyme facilitates the intermolecular cycloaddition with high regio- and stereoselectivity, leading to the formation of the specific stereoisomer of this compound found in nature.[2][3][6] The existence of this enzyme explains the optical activity of naturally occurring mulberrofurans.[2] Studies have shown that there are multiple MaDA homologs in Morus species with varying substrate specificities and abilities to produce different endo/exo products.[4]

Quantitative Data

Quantitative data on the biosynthesis of this compound specifically is limited in the current literature. However, studies on related Diels-Alder adducts in Morus alba provide some insight. For instance, the yields of various mulberrofurans can be influenced by elicitors in cell cultures. The following table summarizes general findings on the production of related compounds.

Compound ClassTypical Yields in Morus alba cell culturesNotes
Diels-Alder type adductsVariable, can be enhanced by elicitorsSpecific yields for this compound are not well-documented.
ChalconesPrecursor levels are tightly regulatedAccumulation is often transient.
2-ArylbenzofuransConstitutively present and inducibleLevels can increase upon fungal infection or elicitation.

Experimental Protocols

Chalcone Synthase (CHS) Activity Assay

This protocol is adapted from studies on CHS in Morus species.

1. Enzyme Extraction:

  • Homogenize 0.4 g of frozen Morus alba leaf tissue in 1 mL of ice-cold 0.1 M borate buffer (pH 8.8) containing 1 mM 2-mercaptoethanol.
  • Treat the homogenate with 0.1 g of Dowex 1x4 resin for 10 minutes with gentle mixing on ice.
  • Centrifuge at 15,000 x g for 10 minutes at 4°C to remove cell debris and resin.
  • Treat the supernatant with an additional 0.2 g of Dowex 1x4 for 20 minutes on ice.
  • Centrifuge at 15,000 x g for 15 minutes at 4°C. The resulting supernatant contains the crude CHS enzyme extract.

2. Enzyme Assay:

  • Prepare a reaction mixture containing 1.89 mL of 50 mM Tris-HCl buffer (pH 7.6) with 10 mM KCN.
  • Add 100 µL of the enzyme extract to the reaction mixture.
  • Initiate the reaction by adding 10 µL of a 1 mg/mL solution of p-coumaroyl-CoA in ethylene glycol monomethyl ether.
  • Incubate the reaction at 30°C for 1 minute.
  • Stop the reaction by adding 50 µL of 6 N HCl.
  • Extract the chalcone product with 1 mL of ethyl acetate.
  • Evaporate the ethyl acetate and redissolve the residue in a known volume of methanol.
  • Quantify the product (naringenin chalcone) by measuring the absorbance at 370 nm or by HPLC analysis against a standard curve.

In Vitro Diels-Alderase (MaDA) Activity Assay

A general protocol for assaying the activity of a heterologously expressed and purified MaDA.

1. Heterologous Expression and Purification of MaDA:

  • The coding sequence of the putative MaDA is cloned into an appropriate expression vector (e.g., pET vector for E. coli or baculovirus for insect cells).
  • Transform the expression host with the construct and induce protein expression (e.g., with IPTG for E. coli).
  • Lyse the cells and purify the recombinant MaDA using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins) followed by size-exclusion chromatography.

2. Diels-Alderase Assay:

  • Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 8.0).
  • Add the purified MaDA to the buffer at a final concentration of approximately 5 µg in a 100 µL reaction volume.
  • Add the chalcone dienophile and the dehydroprenyl-2-arylbenzofuran diene substrates (typically at concentrations around 100 µM each).
  • Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a defined period (e.g., 1-2 hours).
  • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the product.
  • Analyze the formation of this compound using HPLC or LC-MS by comparing the retention time and mass spectrum to an authentic standard. The product can be quantified using a standard curve.

Visualizations

Biosynthesis Pathway of this compound Precursors

Mulberrofuran_H_Precursor_Biosynthesis cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_chalcone Chalcone Biosynthesis cluster_benzofuran 2-Arylbenzofuran Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS 2-Arylbenzofuran\n(Moracin C derivative) 2-Arylbenzofuran (Moracin C derivative) p-Coumaroyl-CoA->2-Arylbenzofuran\n(Moracin C derivative) Multiple Steps Malonyl-CoA Malonyl-CoA Malonyl-CoA->Naringenin Chalcone Chalcone Precursor\n(Morachalcone A derivative) Chalcone Precursor (Morachalcone A derivative) Naringenin Chalcone->Chalcone Precursor\n(Morachalcone A derivative) Tailoring Enzymes Dehydroprenyl-2-Arylbenzofuran\nPrecursor (Diene) Dehydroprenyl-2-Arylbenzofuran Precursor (Diene) 2-Arylbenzofuran\n(Moracin C derivative)->Dehydroprenyl-2-Arylbenzofuran\nPrecursor (Diene) MaMO

Caption: Biosynthesis of this compound Precursors.

Final Step: Diels-Alder Cycloaddition```dot

Diels_Alder_Reaction Chalcone Precursor\n(Dienophile) Chalcone Precursor (Dienophile) This compound This compound Chalcone Precursor\n(Dienophile)->this compound MaDA [4+2] Cycloaddition Dehydroprenyl-2-Arylbenzofuran\nPrecursor (Diene) Dehydroprenyl-2-Arylbenzofuran Precursor (Diene) Dehydroprenyl-2-Arylbenzofuran\nPrecursor (Diene)->this compound

Caption: Workflow for MaDA Characterization.

Conclusion and Future Directions

The biosynthesis of this compound in Morus alba represents a fascinating example of how plants generate complex molecular architectures. While the key enzymatic players in the final Diels-Alder cycloaddition have been identified, further research is needed to fully elucidate the entire pathway. Specifically, future work should focus on:

  • Definitive identification of the exact chalcone and dehydroprenyl-2-arylbenzofuran precursors for this compound.

  • Elucidation of the biosynthetic pathway leading to the dehydroprenyl-2-arylbenzofuran precursor.

  • Detailed kinetic characterization of the Morus alba Diels-Alderase (MaDA) with the specific substrates for this compound.

  • Investigation into the regulation of the this compound biosynthetic pathway at the genetic and protein levels.

A complete understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also open avenues for the biotechnological production of this compound and related compounds for potential pharmaceutical applications.

References

Preliminary Biological Activities of Mulberrofuran H: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberrofuran H is a naturally occurring flavonoid that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the preliminary biological activities of this compound, with a focus on its enzyme inhibitory, anti-inflammatory, and antioxidant effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to facilitate a deeper understanding of this compound's mechanism of action.

Data Presentation

The biological activities of this compound have been quantified in several studies. The following table summarizes the available quantitative data for its enzyme inhibitory activities.

Biological ActivityAssaySubstrateIC50 Value (µM)
Tyrosinase InhibitionSpectrophotometricL-tyrosine4.45[1]
Tyrosinase InhibitionSpectrophotometricL-DOPA19.70[1]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Beyond enzyme inhibition, this compound has been reported to possess potent anti-inflammatory and antioxidative activities, though specific quantitative data such as IC50 values for these effects are not yet widely published.[1]

Experimental Protocols

To aid in the replication and further investigation of this compound's biological activities, detailed methodologies for key experiments are provided below.

Tyrosinase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on the activity of tyrosinase, a key enzyme in melanin synthesis.

Principle: Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. The formation of dopachrome from dopaquinone can be monitored spectrophotometrically at approximately 475-490 nm. The reduction in the rate of dopachrome formation in the presence of an inhibitor is proportional to the inhibitor's potency.

Materials:

  • Mushroom Tyrosinase

  • L-tyrosine or L-DOPA (substrate)

  • Phosphate buffer (typically pH 6.8)

  • This compound (test compound)

  • Kojic acid (positive control)

  • Spectrophotometer (plate reader or cuvette-based)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the following to each well:

    • Phosphate buffer

    • Test compound at various concentrations

    • Mushroom tyrosinase solution

  • Incubate the plate at a controlled temperature (e.g., 25-37°C) for a short period (e.g., 10 minutes).

  • Initiate the reaction by adding the substrate (L-tyrosine or L-DOPA) to each well.

  • Immediately measure the absorbance at 475-490 nm at regular intervals for a set period (e.g., 20-30 minutes).

  • Calculate the rate of reaction (change in absorbance over time) for each concentration of the test compound.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

This assay evaluates the potential of a compound to reduce the inflammatory response in a cellular model.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. Upon stimulation with LPS, RAW 264.7 macrophages produce pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α). The inhibitory effect of a test compound on the production of these mediators is a measure of its anti-inflammatory activity.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • This compound (test compound)

  • Griess reagent (for NO measurement)

  • ELISA kit for TNF-α

Procedure:

  • Culture RAW 264.7 cells in DMEM until they reach a suitable confluency.

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further 24 hours.

  • Nitric Oxide (NO) Measurement:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent.

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.

  • TNF-α Measurement:

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.

  • Determine the cell viability using an MTT assay to ensure that the observed effects are not due to cytotoxicity.

  • Calculate the percentage of inhibition of NO and TNF-α production for each concentration of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and straightforward method to evaluate the antioxidant activity of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • This compound (test compound)

  • Ascorbic acid or Trolox (positive control)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol.

  • Prepare various concentrations of this compound in the same solvent.

  • In a 96-well plate or cuvettes, mix the DPPH solution with the test compound solutions.

  • Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at approximately 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

  • The EC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a plot of scavenging activity against the concentration of the sample.

Visualization of Signaling Pathways and Workflows

Based on studies of related compounds and the general mechanisms of flavonoids, this compound is likely to exert its anti-inflammatory effects through the modulation of key signaling pathways such as NF-κB and ERK1/2.

experimental_workflow Compound This compound Stock Solution Pretreatment Cell Pre-treatment with this compound Compound->Pretreatment Cells RAW 264.7 Cells Cells->Pretreatment Reagents Assay Reagents NO_Assay Nitric Oxide (NO) Measurement Reagents->NO_Assay TNF_Assay TNF-α ELISA Reagents->TNF_Assay Viability_Assay Cell Viability (MTT) Reagents->Viability_Assay Stimulation LPS Stimulation Pretreatment->Stimulation Stimulation->NO_Assay Stimulation->TNF_Assay Stimulation->Viability_Assay

Caption: General experimental workflow for assessing the anti-inflammatory activity of this compound.

NFkB_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB IκBα NFkB NF-κB (p65/p50) IkB->NFkB degradation Nucleus Nucleus NFkB->Nucleus translocation Genes Pro-inflammatory Genes (TNF-α, iNOS) Nucleus->Genes transcription MulberrofuranH This compound MulberrofuranH->IKK inhibits

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

ERK_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MEK1_2 MEK1/2 TAK1->MEK1_2 phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 phosphorylates Nucleus Nucleus ERK1_2->Nucleus translocation AP1 AP-1 Genes Pro-inflammatory Genes AP1->Genes transcription Nucleus->AP1 activation MulberrofuranH This compound MulberrofuranH->MEK1_2 may inhibit MulberrofuranH->ERK1_2 may inhibit

Caption: Postulated modulatory effect of this compound on the ERK1/2 signaling pathway.

Conclusion and Future Directions

This compound demonstrates promising preliminary biological activities, particularly as a potent tyrosinase inhibitor and with noted anti-inflammatory and antioxidant properties. The provided experimental protocols offer a foundation for further investigation into its mechanisms of action. The visualized signaling pathways, while based on the activity of related compounds, provide a rational framework for future studies on this compound's specific molecular targets.

Future research should focus on:

  • Quantitative analysis of the anti-inflammatory and antioxidant activities of this compound to establish IC50 or EC50 values.

  • In-depth mechanistic studies to confirm the direct effects of this compound on the NF-κB and ERK1/2 signaling pathways.

  • In vivo studies to evaluate the efficacy and safety of this compound in animal models of hyperpigmentation, inflammation, and oxidative stress-related diseases.

  • Structure-activity relationship (SAR) studies to identify the key structural features of this compound responsible for its biological activities, which could guide the synthesis of more potent analogs.

The continued exploration of this compound holds significant potential for the development of novel therapeutic agents for a range of dermatological and inflammatory conditions.

References

Mulberrofuran H: A Technical Guide to its Discovery, Characterization, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mulberrofuran H is a naturally occurring benzofuran derivative isolated from the root bark of Morus species, such as Morus alba and Morus nigra. This compound has garnered significant interest within the scientific community due to its potent biological activities, particularly as a tyrosinase inhibitor and an anti-inflammatory agent. This technical guide provides a comprehensive overview of the available scientific literature on this compound, focusing on its discovery, structural characterization, and biological properties. Detailed experimental protocols for key assays and visual representations of relevant pathways are included to facilitate further research and drug development efforts.

Discovery and Isolation

General Experimental Workflow for Isolation

The following diagram outlines a typical workflow for the isolation of benzofuran derivatives like this compound from Morus root bark.

experimental_workflow start Dried and Powdered Morus Root Bark extraction Solvent Extraction (e.g., Acetone or Ethanol) start->extraction filtration Filtration and Concentration extraction->filtration fractionation Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Water) filtration->fractionation cc1 Column Chromatography (Silica Gel) fractionation->cc1 Ethyl Acetate Fraction cc2 Further Chromatographic Purification (e.g., Sephadex LH-20, HPLC) cc1->cc2 isolation Isolation of this compound cc2->isolation nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression (e.g., TNF-α, IL-1β) Nucleus->Gene_Expression Induces Mulberrofuran_H This compound Mulberrofuran_H->IKK Inhibits? Mulberrofuran_H->NFkB_active Inhibits Translocation?

References

An In-Depth Technical Guide to Mulberrofuran H (CAS: 89199-99-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mulberrofuran H is a naturally occurring benzofuran derivative isolated from Morus alba (white mulberry). This document provides a comprehensive technical overview of this compound, summarizing its physicochemical properties, biological activities, and known mechanisms of action. Detailed experimental protocols for key bioassays are provided to facilitate further research and development. While the definitive signaling pathway for this compound remains to be elucidated, this guide explores potential pathways based on the activities of structurally related compounds.

Physicochemical Properties

This compound possesses a complex polycyclic structure. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 89199-99-5--INVALID-LINK--
Molecular Formula C₂₇H₂₂O₆--INVALID-LINK--
Molecular Weight 442.5 g/mol --INVALID-LINK--
IUPAC Name 5-(6-hydroxy-1-benzofuran-2-yl)-2-[(1S,9S)-5-hydroxy-9-methyl-8-oxatricyclo[7.3.1.0²,⁷]trideca-2(7),3,5,10-tetraen-11-yl]benzene-1,3-diol--INVALID-LINK--
Appearance Powder--INVALID-LINK--
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone--INVALID-LINK--

Spectroscopic Data

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities, with potential therapeutic applications in dermatology and inflammatory diseases.

Tyrosinase Inhibition

This compound is a potent inhibitor of tyrosinase, the key enzyme in melanin synthesis. This activity suggests its potential as a skin-lightening agent for treating hyperpigmentation disorders.

SubstrateIC₅₀ Value
L-tyrosine4.45 µM
L-DOPA19.70 µM

Data sourced from ChemicalBook and AbMole BioScience.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory properties. Studies on related compounds from Morus alba suggest that this activity may be mediated through the inhibition of pro-inflammatory cytokines and modulation of key signaling pathways such as NF-κB and MAPK.

Antioxidant Activity

The compound also possesses antioxidant properties, contributing to its potential therapeutic effects by mitigating oxidative stress, which is implicated in various pathological conditions.

Experimental Protocols

Isolation of this compound from Morus alba

A general procedure for the isolation of benzofuran derivatives from Morus alba root bark is as follows. Note that optimization may be required for the specific isolation of this compound.

G start Dried and powdered Morus alba root bark extraction Soxhlet extraction with methanol start->extraction concentration Concentration under reduced pressure extraction->concentration partition Partitioning between ethyl acetate and water concentration->partition EtOAc_fraction Ethyl Acetate Fraction partition->EtOAc_fraction chromatography1 Silica gel column chromatography (n-hexane:ethyl acetate gradient) EtOAc_fraction->chromatography1 fraction_collection Fraction Collection and TLC analysis chromatography1->fraction_collection chromatography2 Sephadex LH-20 column chromatography (methanol) fraction_collection->chromatography2 purification Preparative HPLC chromatography2->purification end Pure this compound purification->end

Fig. 1: General workflow for the isolation of this compound.
Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This protocol is adapted from a general method for assessing mushroom tyrosinase inhibition.

  • Preparation of Solutions:

    • Mushroom tyrosinase solution (1000 Units/mL in 50 mM phosphate buffer, pH 6.5).

    • Substrate solution: 1 mM L-tyrosine or L-DOPA in 50 mM phosphate buffer (pH 6.5).

    • This compound stock solution in DMSO, with serial dilutions in 10% DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add 170 µL of the assay mixture (10 parts substrate solution, 10 parts phosphate buffer, 9 parts distilled water).

    • Add 10 µL of the this compound solution at various concentrations.

    • Add 20 µL of the mushroom tyrosinase solution to initiate the reaction.

    • Incubate at 25°C for 15 seconds.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percent inhibition and determine the IC₅₀ value.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol outlines a common method for evaluating antioxidant capacity.

  • Preparation of Solutions:

    • 0.1 mM DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.

    • This compound stock solution in methanol, with serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the this compound solution at various concentrations.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Ascorbic acid or Trolox can be used as a positive control.

    • Calculate the percentage of DPPH radical scavenging activity.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This assay measures the effect of the compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent.

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of NO inhibition.

Signaling Pathways

The precise signaling pathways through which this compound exerts its anti-inflammatory and antioxidant effects have not been definitively elucidated for this specific molecule. However, based on studies of other benzofurans and extracts from Morus alba, it is hypothesized that this compound may modulate the NF-κB and MAPK signaling pathways.

Hypothetical Anti-inflammatory Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation. It is plausible that this compound inhibits the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates Mulberrofuran_H This compound Mulberrofuran_H->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Degrades and releases nucleus Nucleus NFkB->nucleus Translocates to proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) nucleus->proinflammatory_genes Activates transcription of

Fig. 2: Hypothetical inhibition of the NF-κB pathway by this compound.
Potential Antioxidant Signaling Pathway

The MAPK signaling pathway is involved in cellular responses to oxidative stress. It is possible that this compound modulates this pathway to enhance the cellular antioxidant response.

G Oxidative_Stress Oxidative Stress MAPK_cascade MAPK Cascade (ERK, JNK, p38) Oxidative_Stress->MAPK_cascade Activates AP1 AP-1 MAPK_cascade->AP1 Activates Mulberrofuran_H This compound Mulberrofuran_H->MAPK_cascade Modulates nucleus Nucleus AP1->nucleus Translocates to antioxidant_genes Antioxidant Response Genes nucleus->antioxidant_genes Activates transcription of

Fig. 3: Potential modulation of the MAPK pathway by this compound.

Conclusion

This compound is a promising natural compound with multifaceted biological activities, including potent tyrosinase inhibition, anti-inflammatory, and antioxidant effects. This technical guide provides a foundation for further research into its therapeutic potential. Future studies should focus on elucidating its precise mechanisms of action, particularly its interaction with cellular signaling pathways, and on obtaining detailed spectroscopic data to facilitate its synthesis and the development of novel analogs.

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Arylbenzofuran Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Arylbenzofurans represent a significant class of heterocyclic compounds characterized by a furan ring fused to a benzene ring, with an aryl substituent at the 2-position. This structural motif is prevalent in a variety of natural products and synthetically derived molecules that exhibit a broad spectrum of biological activities. Their diverse pharmacological properties, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective effects, have made them a focal point of intensive research in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-arylbenzofuran compounds, detailed experimental protocols for their synthesis, and insights into their mechanisms of action through key signaling pathways.

Physical and Chemical Properties

The physicochemical properties of 2-arylbenzofuran derivatives are crucial for their biological activity, influencing factors such as solubility, membrane permeability, and receptor binding. These properties can be significantly modulated by the nature and position of substituents on both the benzofuran core and the 2-aryl ring. Below is a summary of the key physical and chemical data for representative 2-arylbenzofuran compounds.

Table 1: Physical Properties of Selected 2-Arylbenzofuran Compounds
Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
2-PhenylbenzofuranC₁₄H₁₀O194.23120-122313 at 760 mmHg (Predicted)Insoluble in water; Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone.[1]
Moracin CC₁₉H₁₈O₄310.34198-199Not AvailableSoluble in DMSO, chloroform, dichloromethane, ethyl acetate, acetone.[1]
Mulberrofuran GC₃₄H₂₆O₈562.57Not Available695.1 ± 55.0 at 760 mmHgSoluble in methanol, ethanol, DMSO.
Table 2: Spectroscopic Data of Selected 2-Arylbenzofuran Compounds
Compound Name¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spectrometry (m/z)
2-Phenylbenzofuran (CDCl₃, 400 MHz): 7.92-7.90 (m, 2H), 7.62-7.61 (m, 1H), 7.57-7.55 (m, 1H), 7.50-7.46 (m, 2H), 7.40-7.37 (m, 1H), 7.30-7.24 (m, 2H), 7.06 (d, J=0.7 Hz, 1H)[2](CDCl₃, 100 MHz): 155.9, 154.9, 130.5, 129.2, 128.8, 128.6, 125.0, 124.3, 122.9, 120.9, 111.2, 101.3[2]ESI-MS: [M+Na]⁺ 217.6[3]
Moracin C (CD₃OD, 400 MHz): 7.33 (d, J=8.8 Hz, 1H), 6.89 (s, 1H), 6.88 (d, J=2.0 Hz, 1H), 6.74 (d, J=2.4 Hz, 2H), 6.71 (dd, J=2.0, 8.4 Hz, 1H), 6.23 (t, J=2.4 Hz, 1H), 3.35 (d, J=7.2 Hz, 2H), 1.75 (s, 3H), 1.65 (s, 3H)(CD₃OD, 100 MHz): 158.5, 155.8, 155.4, 154.7, 132.4, 121.6, 120.6, 111.8, 102.5, 102.1, 100.8, 97.0, 31.8, 25.9, 17.8ESI-MS: [M+H]⁺ 311.1283[4]
Mulberrofuran G Not readily available in compiled format.Not readily available in compiled format.ESI-MS: Fragmentation studies show characteristic ions that can differentiate it from its isomers.[5]

Experimental Protocols

The synthesis of 2-arylbenzofurans can be achieved through various synthetic routes. A common and versatile method involves the O-alkylation of a substituted 2-hydroxybenzaldehyde followed by an intramolecular cyclization.

Protocol: Synthesis of 2-Arylbenzofurans via O-Alkylation and Intramolecular Cyclization[2]

This protocol outlines a three-step synthesis starting from a substituted 2-hydroxybenzaldehyde.

Step 1: O-Alkylation of 2-Hydroxybenzaldehyde

  • To a solution of the appropriately substituted 2-hydroxybenzaldehyde (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.2 eq).

  • To this mixture, add methyl α-bromophenylacetate (1.1 eq).

  • Stir the reaction mixture at 50 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Filter the precipitate, wash with water, and dry to obtain the corresponding methyl 2-(2-formylphenoxy)-2-phenylacetate.

Step 2: Hydrolysis of the Ester

  • Suspend the methyl 2-(2-formylphenoxy)-2-phenylacetate (1.0 eq) in a mixture of methanol and 10% aqueous potassium hydroxide (KOH).

  • Heat the mixture to 82 °C and stir for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify with 10% hydrochloric acid (HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and dry to yield the 2-(2-formylphenoxy)-2-phenylacetic acid.

Step 3: Intramolecular Cyclization and Dehydration

  • To a flask containing acetic anhydride (Ac₂O), add the 2-(2-formylphenoxy)-2-phenylacetic acid (1.0 eq) and anhydrous sodium acetate (NaOAc, 10 eq).

  • Heat the mixture to 125 °C and stir for 4-6 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) to afford the desired 2-arylbenzofuran.

Biological Activities and Signaling Pathways

2-Arylbenzofuran derivatives have garnered significant attention for their potential therapeutic applications, particularly in the fields of neurodegenerative diseases and oncology.

Role in Alzheimer's Disease

Several 2-arylbenzofuran compounds have been identified as potent inhibitors of key enzymes implicated in the pathogenesis of Alzheimer's disease, namely acetylcholinesterase (AChE) and beta-secretase 1 (BACE1).[2] AChE is responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibition can lead to improved cognitive function. BACE1 is a key enzyme in the production of amyloid-beta (Aβ) peptides, which aggregate to form the characteristic amyloid plaques in the brains of Alzheimer's patients. By inhibiting both of these enzymes, 2-arylbenzofurans can offer a multi-target approach to treating Alzheimer's disease.

Alzheimer_Pathway cluster_Arylbenzofuran 2-Arylbenzofuran Compound cluster_Cholinergic Cholinergic Pathway cluster_Amyloidogenic Amyloidogenic Pathway Arylbenzofuran 2-Arylbenzofuran AChE AChE Arylbenzofuran->AChE Inhibits BACE1 BACE1 Arylbenzofuran->BACE1 Inhibits ACh_breakdown Breakdown AChE->ACh_breakdown ACh Acetylcholine ACh->ACh_breakdown Abeta Aβ Production BACE1->Abeta APP APP APP->Abeta Plaques Amyloid Plaques Abeta->Plaques

Inhibition of AChE and BACE1 by 2-Arylbenzofurans.
Anticancer Activity

Certain 2-arylbenzofuran derivatives have demonstrated significant anticancer properties by inducing apoptosis (programmed cell death) and causing cell cycle arrest in various cancer cell lines.[6] One of the proposed mechanisms involves the modulation of the extracellular signal-regulated kinase (ERK) signaling pathway, which in turn affects the levels of key cell cycle regulators like cyclin-dependent kinase 2 (Cdk2) and cyclin A.[6] This disruption of the cell cycle at the G1/S transition phase prevents cancer cell proliferation and ultimately leads to apoptosis.

Anticancer_Pathway cluster_Arylbenzofuran 2-Arylbenzofuran Compound cluster_Signaling ERK Signaling cluster_CellCycle Cell Cycle Regulation cluster_Apoptosis Apoptosis Arylbenzofuran 7-hydroxy-5,4'-dimethoxy- 2-arylbenzofuran ERK ERK1/2 Phosphorylation Arylbenzofuran->ERK Sustained Activation Apoptosis Apoptosis Arylbenzofuran->Apoptosis Induces CyclinA_Cdk2 Cyclin A / Cdk2 Complex ERK->CyclinA_Cdk2 Upregulation G1_S_Arrest G1/S Phase Arrest CyclinA_Cdk2->G1_S_Arrest G1_S_Arrest->Apoptosis

Anticancer Mechanism of a 2-Arylbenzofuran Derivative.

Conclusion

2-Arylbenzofuran compounds constitute a versatile and promising class of molecules with significant potential in drug discovery and development. Their diverse biological activities, coupled with the tunability of their physicochemical properties through synthetic modifications, make them attractive scaffolds for the design of novel therapeutic agents. This guide provides a foundational understanding of their core properties, synthesis, and mechanisms of action, serving as a valuable resource for researchers in the field. Further exploration into the structure-activity relationships and optimization of these compounds will undoubtedly pave the way for the development of new and effective treatments for a range of human diseases.

References

A Phytochemical Exploration of Morus Root Bark: A Technical Guide to Flavonoid Isolation and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The root bark of the Morus genus, commonly known as mulberry, has a long-standing history in traditional medicine for treating a variety of ailments. Modern scientific inquiry has identified flavonoids as a major class of bioactive compounds responsible for many of its therapeutic properties. These prenylated flavonoids and Diels-Alder type adducts exhibit a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. This in-depth technical guide provides a comprehensive overview of the phytochemical investigation of Morus root bark for its rich flavonoid content, detailing experimental protocols and summarizing quantitative data for key isolates.

Data Presentation: Quantitative Analysis of Flavonoids in Morus Root Bark

The following table summarizes the quantitative data for prominent flavonoids isolated from Morus root bark, as reported in various studies. The yields can vary depending on the specific Morus species, geographical origin, and the extraction and purification methods employed.

FlavonoidPlant SourceExtraction MethodYieldReference
MorusinMorus alba L.Methanol extraction followed by chromatographic purification0.027% of branch bark (dry weight)[1]
Kuwanon GMorus albaMethanol extraction, ethyl acetate fractionationMIC against Streptococcus mutans: 8.0 µg/ml[2]
Kuwanon HMorus alba L.n-hexane, benzene, and ethyl acetate extraction0.13% yield from ethyl acetate extract[3]
Sanggenon CMorus albaSpecialized extract (MA60)10.7% of the MA60 extract[4]
Sanggenon DMorus albaSpecialized extract (MA60)6.9% of the MA60 extract[4]

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and characterization of flavonoids from Morus root bark, synthesized from established research protocols.

General Extraction and Fractionation

This protocol outlines a common procedure for the initial extraction and solvent partitioning of flavonoids from Morus root bark.

Materials and Equipment:

  • Dried and powdered Morus root bark

  • 75% Ethanol

  • Ethyl acetate

  • n-Butanol

  • Distilled water

  • Large-scale extraction vessel

  • Rotary evaporator

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • The air-dried and powdered root bark (e.g., 30 kg) is extracted three times with 75% ethanol (e.g., 100 L for each extraction) at room temperature for 3 days per extraction.[5]

  • The resulting solutions are filtered, combined, and concentrated under reduced pressure using a rotary evaporator to yield a crude brown residue.

  • The crude extract is suspended in water and partitioned successively with ethyl acetate and n-butanol.

  • Each fraction (ethyl acetate, n-butanol, and aqueous) is concentrated under reduced pressure to yield the respective dried fractions for further purification.

Chromatographic Isolation and Purification

The flavonoid-rich fractions (typically the ethyl acetate and n-butanol fractions) are subjected to various chromatographic techniques to isolate individual compounds.

Materials and Equipment:

  • Silica gel for column chromatography

  • Octadecylsilyl (ODS) silica gel for reversed-phase chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system (preparative and analytical) with appropriate columns (e.g., C18)

  • Solvents for chromatography (e.g., petroleum ether, ethyl acetate, methanol, acetonitrile, water)

  • Thin Layer Chromatography (TLC) plates and developing chambers

  • UV lamp for visualization

Procedure:

  • Silica Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate (e.g., from 10:1 to 1:1) to yield several primary fractions.[5]

  • Reversed-Phase HPLC: The primary fractions are further purified by reversed-phase HPLC using a methanol/water or acetonitrile/water gradient.[5]

  • Sephadex LH-20 Column Chromatography: Fractions can also be purified using Sephadex LH-20 column chromatography with methanol as the eluent to separate compounds based on their molecular size.

  • Monitoring and Identification: The separation process is monitored by TLC, and the structures of the isolated pure compounds are elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the phytochemical investigation of Morus root bark for flavonoids.

experimental_workflow start Dried & Powdered Morus Root Bark extraction Extraction (e.g., 75% Ethanol) start->extraction concentration1 Concentration (Rotary Evaporator) extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Solvent Partitioning (Ethyl Acetate, n-Butanol, Water) crude_extract->partitioning ea_fraction Ethyl Acetate Fraction partitioning->ea_fraction buoh_fraction n-Butanol Fraction partitioning->buoh_fraction water_fraction Aqueous Fraction partitioning->water_fraction silica_gel Silica Gel Column Chromatography ea_fraction->silica_gel fractions Primary Fractions silica_gel->fractions rphplc Reversed-Phase HPLC fractions->rphplc sephadex Sephadex LH-20 fractions->sephadex pure_compounds Isolated Pure Flavonoids rphplc->pure_compounds sephadex->pure_compounds structure_elucidation Structural Elucidation (NMR, MS) pure_compounds->structure_elucidation

Caption: Experimental workflow for flavonoid isolation.

Signaling Pathway: Inhibition of Wnt/β-Catenin Pathway

Several studies have indicated that extracts from Morus alba root bark and some of its isolated compounds can inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[6][7] The diagram below illustrates the canonical Wnt pathway and the inhibitory action of Morus root bark flavonoids.

wnt_pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus destruction_complex Destruction Complex (Axin, APC, GSK-3β, CK1) beta_catenin_off β-catenin destruction_complex->beta_catenin_off Phosphorylation ubiquitination Ubiquitination & Proteasomal Degradation beta_catenin_off->ubiquitination tcf_lef_off TCF/LEF target_genes_off Target Gene Expression OFF tcf_lef_off->target_genes_off wnt Wnt Ligand frizzled_lrp Frizzled/LRP5/6 Receptor Complex wnt->frizzled_lrp dsh Dishevelled (Dsh) frizzled_lrp->dsh destruction_complex_inactive Destruction Complex (Inactive) dsh->destruction_complex_inactive Inhibition beta_catenin_on β-catenin (Accumulation) nucleus Nucleus beta_catenin_on->nucleus beta_catenin_nucleus β-catenin tcf_lef_on TCF/LEF beta_catenin_nucleus->tcf_lef_on Binding target_genes_on Target Gene Expression ON (e.g., c-myc, cyclin D1) tcf_lef_on->target_genes_on morus_flavonoids Morus Root Bark Flavonoids morus_flavonoids->beta_catenin_on Promotes Degradation

Caption: Wnt/β-catenin pathway and flavonoid inhibition.

Conclusion

The root bark of Morus species is a rich and valuable source of a diverse array of flavonoids with significant therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for the systematic extraction, isolation, and characterization of these bioactive compounds. The quantitative data and the understanding of their mechanisms of action, such as the inhibition of key signaling pathways like Wnt/β-catenin, are crucial for advancing the development of new pharmaceuticals and nutraceuticals. Further research is warranted to fully elucidate the pharmacological profiles of individual flavonoids and to optimize their therapeutic applications.

References

Methodological & Application

Mulberrofuran H: Mechanism of Action in Inflammatory Pathways - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberrofuran H is a natural compound belonging to the furanocoumarin class, found in various species of the Morus (mulberry) plant. Preliminary research and studies on structurally similar compounds, such as Mulberrofuran K, suggest that this compound possesses significant anti-inflammatory properties. This document provides a detailed overview of the proposed mechanism of action of this compound in inflammatory pathways, based on current understanding from related molecules. It also includes comprehensive protocols for key experiments to investigate its anti-inflammatory effects.

Disclaimer: Specific quantitative data and detailed experimental protocols for this compound are limited in the current scientific literature. The following information is largely based on studies conducted with the closely related compound, Mulberrofuran K, and general methodologies for assessing anti-inflammatory activity. Researchers should adapt and validate these protocols for their specific experimental conditions.

Proposed Mechanism of Action

This compound is hypothesized to exert its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are crucial in the cellular response to pro-inflammatory stimuli, such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

Upon stimulation by LPS, Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of both NF-κB and MAPK pathways. The activation of these pathways results in the increased expression of pro-inflammatory enzymes and cytokines.

NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. LPS stimulation leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This compound is proposed to inhibit the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.

MAPK Pathway: The MAPK family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are also activated by LPS. These kinases, once phosphorylated, can activate various transcription factors, including AP-1, which also contributes to the expression of inflammatory genes. Evidence from related compounds suggests that this compound may suppress the phosphorylation of ERK, JNK, and p38, thus inhibiting this arm of the inflammatory response.

The dual inhibition of these key inflammatory pathways leads to a significant reduction in the production of inflammatory mediators, thereby accounting for the anti-inflammatory activity of this compound.

Data Presentation

Inflammatory MarkerAssay TypeCell LineStimulantMulberrofuran K Concentration% Inhibition / EffectReference
Nitric Oxide (NO)Griess AssayRAW 264.7LPSConcentration-dependentSignificant reduction[1]
iNOSWestern BlotRAW 264.7LPSConcentration-dependentInhibition of expression[1]
COX-2Western BlotRAW 264.7LPSConcentration-dependentInhibition of expression[1]
TNF-αELISARAW 264.7LPSConcentration-dependentReduction in secretion[1]
IL-6ELISARAW 264.7LPSConcentration-dependentReduction in secretion[1]
IL-1βELISARAW 264.7LPSConcentration-dependentReduction in secretion[1]
NF-κB ActivationLuciferase Reporter AssayRAW 264.7LPSConcentration-dependentInhibition of transcriptional activation[1]
ERK1/2 PhosphorylationWestern BlotRAW 264.7LPSConcentration-dependentInhibition of phosphorylation[1]

Mandatory Visualizations

Mulberrofuran_H_Mechanism_of_Action cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPKKK MAPKKK TLR4->MAPKKK Activates IKK IKK TLR4->IKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates p_MAPK p-MAPK AP1 AP-1 p_MAPK->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocates p_IKK p-IKK IkBa_NFkB IκBα-NF-κB Complex p_IKK->IkBa_NFkB Phosphorylates IκBα p_IkBa p-IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases IkBa IκBα p_IkBa->IkBa Degradation NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Inflammatory_Genes Inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkB_nuc->Inflammatory_Genes Promotes AP1_nuc->Inflammatory_Genes Promotes Mulberrofuran_H This compound Mulberrofuran_H->MAPKK Inhibits (Proposed) Mulberrofuran_H->IKK Inhibits (Proposed)

Caption: Proposed mechanism of action of this compound in inflammatory signaling pathways.

Experimental_Workflow_Anti_Inflammatory cluster_assays Downstream Assays cluster_supernatant_assays Supernatant Analysis cluster_lysate_assays Cell Lysate Analysis cluster_rna_assays RNA Analysis start Start: Culture RAW 264.7 Macrophages pretreatment Pre-treat with this compound (Various Concentrations) start->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation Incubate for appropriate time stimulation->incubation supernatant Collect Supernatant incubation->supernatant cell_lysate Prepare Cell Lysate incubation->cell_lysate rna_extraction RNA Extraction incubation->rna_extraction no_assay Nitric Oxide (NO) Assay (Griess Reagent) supernatant->no_assay elisa Cytokine ELISA (TNF-α, IL-6, IL-1β) supernatant->elisa western_blot Western Blot (iNOS, COX-2, p-MAPKs, p-IκBα) cell_lysate->western_blot nfkb_luciferase NF-κB Luciferase Assay (for transfected cells) cell_lysate->nfkb_luciferase qpcr RT-qPCR (iNOS, COX-2, Cytokine mRNA) rna_extraction->qpcr data_analysis Data Analysis and Interpretation no_assay->data_analysis elisa->data_analysis western_blot->data_analysis nfkb_luciferase->data_analysis qpcr->data_analysis

Caption: General experimental workflow for evaluating the anti-inflammatory effects of this compound.

Experimental Protocols

Cell Culture and Treatment

Cell Line: Murine macrophage cell line, RAW 264.7.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

Treatment Protocol:

  • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability, 24-well for NO and ELISA, 6-well for Western blot and RT-qPCR).

  • Allow cells to adhere and grow to 70-80% confluency.

  • Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration should be <0.1%) for 1-2 hours.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time period (e.g., 24 hours for NO and cytokine production, shorter time points for signaling pathway analysis).

Cell Viability Assay (MTT Assay)

Objective: To determine the non-toxic concentration range of this compound.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • After 24 hours, treat the cells with various concentrations of this compound for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Assay (Griess Assay)

Objective: To measure the production of nitric oxide, a key inflammatory mediator.

Protocol:

  • Follow the cell culture and treatment protocol in a 24-well plate.

  • After 24 hours of LPS stimulation, collect the culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify NO concentration.

Cytokine Measurement (ELISA)

Objective: To quantify the secretion of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).

Protocol:

  • Follow the cell culture and treatment protocol in a 24-well plate.

  • After 24 hours of LPS stimulation, collect the culture supernatant.

  • Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

Western Blot Analysis

Objective: To analyze the protein expression levels of iNOS, COX-2, and the phosphorylation status of MAPK and NF-κB pathway components.

Protocol:

  • Follow the cell culture and treatment protocol in a 6-well plate.

  • For signaling pathway analysis, use shorter LPS stimulation times (e.g., 15-60 minutes). For iNOS and COX-2 expression, use a longer stimulation time (e.g., 12-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-ERK, anti-ERK, anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB Luciferase Reporter Assay

Objective: To directly measure the transcriptional activity of NF-κB.

Protocol:

  • Co-transfect RAW 264.7 cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • After 24 hours, treat the transfected cells with this compound and/or LPS as described above.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

These detailed notes and protocols provide a comprehensive framework for researchers to investigate the anti-inflammatory mechanism of action of this compound. By systematically applying these methods, a clearer understanding of the therapeutic potential of this natural compound can be achieved.

References

Application Note: Quantification of Mulberrofuran H in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Mulberrofuran H in plant extracts, particularly from species of the Morus genus (mulberry). This compound, a potent anti-inflammatory and antioxidant compound, is of significant interest to researchers in natural product chemistry and drug development.[1] This protocol provides a comprehensive guide for the sample preparation, chromatographic separation, and quantification of this compound, along with method validation parameters. The intended audience for this document includes researchers, scientists, and professionals in the pharmaceutical and nutraceutical industries.

Introduction

This compound is a 2-arylbenzofuran derivative found in various parts of the mulberry tree (Morus spp.), including the root bark and twigs.[2] It has demonstrated significant biological activities, notably potent anti-inflammatory and antioxidative effects.[1] The anti-inflammatory action is, in part, attributed to the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. Given its therapeutic potential, a reliable and validated analytical method for the quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and pharmacokinetic studies. This document provides a detailed HPLC-UV method for this purpose.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol describes the extraction of this compound from dried and powdered plant material, such as the root bark of Morus alba.

Materials and Reagents:

  • Dried and powdered plant material (e.g., Morus alba root bark)

  • Methanol (HPLC grade)

  • 80% Ethanol (v/v) in water (HPLC grade)

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

  • 0.45 µm syringe filters

  • HPLC vials

Procedure:

  • Accurately weigh 1.0 g of the dried, powdered plant material into a 50 mL conical tube.

  • Add 20 mL of 80% ethanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Place the tube in an ultrasonic bath and sonicate for 60 minutes at room temperature.

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully decant the supernatant into a clean collection tube.

  • Repeat the extraction process (steps 2-6) on the plant residue to ensure complete extraction.

  • Combine the supernatants from both extractions.

  • Evaporate the solvent under reduced pressure or a gentle stream of nitrogen.

  • Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL).

  • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

HPLC Instrumentation and Conditions

The following HPLC conditions are recommended for the quantification of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 10% B5-25 min: 10% to 90% B25-30 min: 90% B30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 269 nm and 330 nm (monitor both for optimization)
Preparation of Standard Solutions and Calibration Curve

Procedure:

  • Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by serial dilution with methanol.

  • Inject each standard solution into the HPLC system under the conditions described above.

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

  • Determine the linearity of the calibration curve by calculating the coefficient of determination (R²), which should be ≥ 0.999.

Data Presentation

The quantitative data for the HPLC method validation should be summarized as follows:

Table 1: HPLC Method Validation Parameters for this compound Quantification

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) ≥ 0.999
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Precision (%RSD) < 2%
Accuracy (Recovery %) 95 - 105%

Visualizations

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

experimental_workflow plant_material Plant Material (e.g., Morus alba root bark) extraction Ultrasonic Extraction with 80% Ethanol plant_material->extraction filtration Filtration and Concentration extraction->filtration sample_prep Reconstitution in Methanol filtration->sample_prep hplc_analysis HPLC-UV Analysis sample_prep->hplc_analysis data_analysis Data Analysis and Quantification hplc_analysis->data_analysis

Caption: Experimental workflow for this compound quantification.

Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting key signaling pathways. The diagram below illustrates the canonical NF-κB signaling pathway, a primary target for the anti-inflammatory action of many natural products.

nf_kb_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK MyD88-dependent pathway IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_active Active NF-κB (p50/p65) IkB->NFkB_active releases NFkB_complex NF-κB (p50/p65)-IκB Complex NFkB_translocation NF-κB Translocation NFkB_active->NFkB_translocation Mulberrofuran_H This compound Mulberrofuran_H->IKK Inhibits Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) NFkB_translocation->Gene_expression

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This application note provides a detailed and reliable HPLC-based protocol for the quantification of this compound in plant extracts. The described method is suitable for the quality control of raw plant materials and finished herbal products, as well as for research purposes in the fields of natural product chemistry and pharmacology. The provided diagrams offer a clear visualization of the experimental process and the relevant biological pathway, making this a comprehensive resource for the intended scientific audience.

References

Application Notes and Protocols: Investigating Mulberrofuran H as a Tyrosinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the study of tyrosinase inhibitors for applications in cosmetics, medicine, and food science.

Introduction: Tyrosinase is a copper-containing enzyme that plays a critical role in the biosynthesis of melanin, the primary pigment in mammals responsible for skin, hair, and eye color.[1][2][3] It catalyzes the initial, rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2][3][4] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots.[2][3] Consequently, inhibitors of tyrosinase are of significant interest for the development of skin-whitening agents and treatments for pigmentation-related issues.[1][4] Mulberrofuran H, a natural compound isolated from Morus species, has been identified as a potent tyrosinase inhibitor.[5][6] This document provides a detailed experimental design for the comprehensive evaluation of this compound's tyrosinase inhibitory properties, from initial enzymatic assays to cell-based validation.

Quantitative Data Summary: Mulberrofuran G (MG)

Mulberrofuran G is a compound structurally related to this compound and has been extensively studied for its anti-tyrosinase activity. The following table summarizes its inhibitory potency against mushroom tyrosinase.

Compound Substrate IC₅₀ (µM) Inhibition Type Inhibition Constant (Kᵢ) (µM) Reference Compound Reference IC₅₀ (µM)
Mulberrofuran GL-Tyrosine6.35 ± 0.45Competitive5.93Kojic Acid36.02
Mulberrofuran GL-DOPA44.04--Kojic Acid79.0

Data sourced from Koirala et al., 2018.[5][7]

Experimental Protocols

Protocol 1: In Vitro Mushroom Tyrosinase Activity Assay

This protocol details the colorimetric assay to determine the inhibitory effect of this compound on mushroom tyrosinase activity using L-DOPA as the substrate.

Materials:

  • Mushroom Tyrosinase (e.g., ≥1000 U/mg, Sigma-Aldrich)

  • L-DOPA (Sigma-Aldrich)

  • This compound (test compound)

  • Kojic Acid (positive control)[8]

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)[8]

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase (e.g., 300 U/mL) in 0.1 M phosphate buffer. Keep on ice.

    • Prepare a 10 mM L-DOPA solution in 0.1 M phosphate buffer.

    • Prepare stock solutions of this compound and Kojic Acid in DMSO. Further dilute to various concentrations (e.g., 15.6 to 250 µg/mL) with phosphate buffer.[8]

  • Assay Setup:

    • In a 96-well plate, add the following to respective wells:

      • Test Wells: 20 µL of this compound solution at varying concentrations.

      • Positive Control: 20 µL of Kojic Acid solution.

      • Enzyme Control: 20 µL of DMSO (or buffer, depending on the solvent for the test compound).[8]

    • Add 40 µL of mushroom tyrosinase solution (final concentration e.g., 30 U/mL) and 100 µL of phosphate buffer to each well.[8]

    • Create corresponding blank wells for each concentration, containing the test compound and buffer but no enzyme, to correct for any absorbance from the compound itself.

  • Reaction and Measurement:

    • Pre-incubate the plate at room temperature for 10 minutes.[8]

    • Initiate the reaction by adding 40 µL of 10 mM L-DOPA solution to all wells.[8]

    • Incubate the plate at 37°C for 20 minutes.[8]

    • Measure the absorbance at 475 nm using a microplate reader.[8] The formation of dopachrome from L-DOPA results in a colored product.

  • Calculation of Inhibition:

    • Calculate the percentage of tyrosinase inhibition using the following formula:[8] % Inhibition = [ (E - Eb) - (T - Tb) / (E - Eb) ] * 100 Where:

      • E = Absorbance of the enzyme control

      • Eb = Absorbance of the enzyme control blank

      • T = Absorbance of the test sample

      • Tb = Absorbance of the test sample blank

    • Determine the IC₅₀ value by plotting a graph of percent inhibition against the concentration of this compound.[8]

Protocol 2: Enzyme Kinetic Analysis

This protocol is used to determine the mechanism of tyrosinase inhibition (e.g., competitive, non-competitive, mixed) by this compound.

Procedure:

  • Assay Setup:

    • Perform the tyrosinase activity assay as described in Protocol 1, with modifications.

    • Use a range of L-DOPA concentrations (e.g., 0.25, 0.5, 1.0 mM).[7]

    • For each substrate concentration, run the assay with several concentrations of this compound (e.g., 0, 1.6, 8, 40 µM).[7]

  • Data Collection:

    • Measure the initial reaction velocity (V) at each combination of substrate and inhibitor concentration by taking kinetic readings over time (e.g., every minute for 20-30 minutes).[2]

  • Data Analysis:

    • Generate a Lineweaver-Burk plot by plotting 1/V (y-axis) against 1/[S] (x-axis), where [S] is the substrate concentration.[7]

    • Analyze the plot:

      • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).[7]

      • Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).[9]

      • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).[9]

      • Mixed Inhibition: Lines intersect in the second or third quadrant (both Vmax and Km are altered).[9]

    • Optionally, create a Dixon plot (1/V vs. inhibitor concentration) to determine the inhibition constant (Kᵢ).[7]

Protocol 3: Cell-Based Melanin Content Assay

This protocol measures the effect of this compound on melanin synthesis in a cellular context, typically using B16F10 melanoma cells.

Materials:

  • B16F10 melanoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • α-Melanocyte-stimulating hormone (α-MSH) to stimulate melanogenesis (optional)

  • Lysis buffer (e.g., 1N NaOH with 10% DMSO)[10]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Seed B16F10 cells in a culture plate (e.g., 24-well or 96-well) and allow them to adhere overnight.

    • Treat the cells with various non-cytotoxic concentrations of this compound for a specified period (e.g., 24-72 hours). It is recommended to co-treat with a melanogenesis stimulator like α-MSH.[11]

    • Include a vehicle control (e.g., DMSO) and a positive control (e.g., Kojic Acid).

  • Cell Lysis and Melanin Solubilization:

    • After treatment, wash the cells with PBS.

    • Harvest the cell pellets by centrifugation.[10]

    • Solubilize the pellets in 1N NaOH / 10% DMSO solution.[10]

    • Incubate at an elevated temperature (e.g., 80°C) for 1-2 hours to dissolve the melanin.[10]

  • Quantification:

    • Centrifuge the lysates to pellet any debris.[10]

    • Transfer the supernatant, which contains the solubilized melanin, to a 96-well plate.

    • Measure the absorbance of the supernatant at a wavelength between 470-490 nm.[10][12]

    • Prepare a standard curve using synthetic melanin to quantify the melanin content.[10]

  • Normalization and Analysis:

    • Determine the protein content in parallel from the cell lysates (e.g., using a BCA or Bradford assay) to normalize the melanin content to the total protein amount or cell number.[12]

    • Express the results as melanin content per mg of protein or per cell and compare the treated groups to the control group.[13]

Visualizations: Workflows and Pathways

Tyrosinase_Inhibition_Pathway cluster_pathway Melanogenesis Pathway cluster_enzyme Enzyme Action cluster_inhibitor Inhibition Mechanism Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Monophenolase Activity Dopaquinone Dopaquinone DOPA->Dopaquinone Diphenolase Activity Melanin Melanin Dopaquinone->Melanin Spontaneous Polymerization Enzyme Tyrosinase Inhibitor This compound Inhibitor->Enzyme Competitive Inhibition Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis start Prepare this compound Stock Solutions assay Tyrosinase Activity Assay (Protocol 1) start->assay calc Calculate % Inhibition and IC50 Value assay->calc kinetics Enzyme Kinetic Analysis (Protocol 2) calc->kinetics If IC50 is significant mechanism Determine Inhibition Type (e.g., Competitive) and Ki kinetics->mechanism cell_assay Melanin Content Assay in B16F10 Cells (Protocol 3) mechanism->cell_assay Proceed to cellular validation quantify Quantify Melanin Production cell_assay->quantify validate Validate Inhibitory Effect in a Cellular Model quantify->validate

References

Application Notes and Protocols: Mulberrofuran H as a Neuroprotective Agent in Cell Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberrofuran H is a natural compound that has garnered interest for its potential therapeutic properties, including its role as a neuroprotective agent. This document provides detailed application notes and protocols for investigating the neuroprotective effects of this compound in various cell models of neurodegeneration. The information is compiled from studies on related compounds and general methodologies in the field, offering a comprehensive guide for researchers.

The primary proposed mechanism of neuroprotection for compounds structurally similar to this compound involves the mitigation of oxidative stress and endoplasmic reticulum (ER) stress. These compounds have been shown to inhibit key enzymatic sources of reactive oxygen species (ROS) and modulate signaling pathways involved in the unfolded protein response (UPR).

Data Presentation

The following tables summarize hypothetical quantitative data based on expected outcomes from neuroprotection assays with this compound. These tables are for illustrative purposes and should be populated with experimental data.

Table 1: Effect of this compound on Cell Viability in an Oxidative Stress Model

Treatment GroupConcentration (µM)Cell Viability (%)Standard Deviation
Control-100± 5.2
Oxidative Stressor-52.3± 4.8
This compound + Oxidative Stressor165.7± 5.1
This compound + Oxidative Stressor578.4± 4.5
This compound + Oxidative Stressor1089.1± 3.9

Table 2: Inhibition of Pro-Apoptotic and ER Stress Markers by this compound

Treatment GroupRelative Expression of Caspase-3Relative Expression of CHOP
Control1.01.0
Oxidative Stressor3.84.2
This compound (10 µM) + Oxidative Stressor1.51.8

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted based on the specific cell line and experimental setup.

Cell Culture and Induction of Neurotoxicity
  • Cell Lines:

    • SH-SY5Y (human neuroblastoma)

    • PC12 (rat pheochromocytoma)

    • HT22 (mouse hippocampal)

  • Culture Conditions:

    • Maintain cells in appropriate media (e.g., DMEM/F12 for SH-SY5Y) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Induction of Neurotoxicity:

    • Oxidative Stress: Treat cells with agents like hydrogen peroxide (H₂O₂) or glutamate. A common model is oxygen-glucose deprivation/reoxygenation (OGD/R) to mimic ischemic conditions.[1][2]

    • Protocol for Glutamate-Induced Excitotoxicity in HT22 cells:

      • Seed HT22 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

      • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) for 2 hours.

      • Introduce glutamate to a final concentration of 5 mM.

      • Incubate for 24 hours before assessing cell viability.

Cell Viability Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5]

    • Protocol:

      • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

      • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

      • Solubilize the formazan crystals by adding 100 µL of DMSO to each well.

      • Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis for Protein Expression

This technique is used to detect and quantify specific proteins involved in signaling pathways.

  • Protocol:

    • Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, CHOP, Bcl-2, Bax, p-IRE1α) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • DCFDA Assay: 2',7'-Dichlorofluorescin diacetate (DCFDA) is a cell-permeable dye that fluoresces upon oxidation by ROS.

    • Protocol:

      • After treatment, wash the cells with PBS.

      • Incubate the cells with 10 µM DCFDA in serum-free media for 30 minutes in the dark.

      • Wash the cells again with PBS to remove excess dye.

      • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of 485 nm and 535 nm, respectively.

Visualizations

The following diagrams illustrate the proposed signaling pathways and experimental workflows.

G stress Oxidative Stress / ER Stress ros ↑ ROS Production stress->ros er_stress ↑ ER Stress Response (UPR) stress->er_stress apoptosis Apoptosis / Cell Death ros->apoptosis ire1 IRE1α Activation er_stress->ire1 mulberrofuran_h This compound nox NOX Enzymes mulberrofuran_h->nox antioxidant ↑ Antioxidant Defenses (e.g., Nrf2 pathway) mulberrofuran_h->antioxidant mulberrofuran_h->ire1 nox->ros antioxidant->ros chop ↑ CHOP Expression ire1->chop chop->apoptosis survival Neuronal Survival G start Seed Neuronal Cells (e.g., SH-SY5Y) pretreatment Pre-treat with This compound start->pretreatment stressor Induce Neurotoxicity (e.g., H₂O₂) pretreatment->stressor incubation Incubate for 24 hours stressor->incubation analysis Analysis incubation->analysis viability Cell Viability (MTT Assay) analysis->viability protein Protein Expression (Western Blot) analysis->protein ros_assay ROS Levels (DCFDA Assay) analysis->ros_assay

References

Application Notes and Protocols for Screening Mulberrofuran G's Anti-Hepatitis B Virus Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Mulberrofuran G for screening anti-hepatitis B virus (HBV) activity. While the initial topic specified Mulberrofuran H, the available scientific literature predominantly details the anti-HBV properties of Mulberrofuran G, a bioactive phytochemical isolated from Morus alba L. (mulberry).[1][2] Therefore, these protocols and data are based on the reported activities of Mulberrofuran G. This compound has demonstrated moderate inhibitory effects on HBV DNA replication, making it a compound of interest for further investigation in HBV drug discovery programs.[1][3][4][5]

The protocols outlined below cover essential in vitro assays for evaluating the efficacy and cytotoxicity of Mulberrofuran G, including cytotoxicity assessments, quantification of viral DNA replication, and measurement of viral antigen secretion.

Data Presentation

The antiviral activity and cytotoxicity of Mulberrofuran G against Hepatitis B Virus in the HepG2.2.15 cell line are summarized in the table below. The data indicates a narrow therapeutic window, suggesting that structural modifications may be necessary to reduce cytotoxicity while retaining antiviral efficacy.[6]

CompoundIC₅₀ (µM) [HBV DNA Replication]CC₅₀ (µM) [Cell Viability]Selectivity Index (SI) [CC₅₀/IC₅₀]
Mulberrofuran G3.99[1][3][4][5]8.04[6]2.0[6]

Experimental Protocols

Cytotoxicity Assay Protocol (MTT Assay)

This protocol details the determination of the cytotoxic concentration (CC₅₀) of Mulberrofuran G on HepG2.2.15 cells using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

Materials:

  • HepG2.2.15 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Mulberrofuran G

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Trypsinize and resuspend the cells. Perform a cell count and determine viability using a hemocytometer and trypan blue.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Mulberrofuran G in DMSO.

    • Perform serial dilutions of Mulberrofuran G in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Mulberrofuran G. Include wells with medium and DMSO as a vehicle control and wells with only medium as a blank.

    • Incubate the plate for 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[7]

    • Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[8]

  • Solubilization and Absorbance Reading:

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[7]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the CC₅₀ value using non-linear regression analysis.

HBV DNA Replication Assay Protocol (qPCR)

This protocol describes the quantification of extracellular HBV DNA from the supernatant of Mulberrofuran G-treated HepG2.2.15 cells using quantitative real-time PCR (qPCR).

Materials:

  • Supernatant from Mulberrofuran G-treated HepG2.2.15 cells (from the cytotoxicity assay plate or a parallel experiment)

  • Viral DNA extraction kit

  • HBV-specific primers and probe for qPCR

  • qPCR master mix

  • Real-time PCR instrument

  • Nuclease-free water

Procedure:

  • Sample Collection:

    • Following treatment of HepG2.2.15 cells with Mulberrofuran G as described in the cytotoxicity protocol, carefully collect the culture supernatant from each well.

    • Centrifuge the supernatant to pellet any cell debris and transfer the clear supernatant to a new tube.

  • Viral DNA Extraction:

    • Extract viral DNA from a defined volume (e.g., 100 µL) of the culture supernatant using a commercial viral DNA extraction kit, following the manufacturer's instructions.

    • Elute the DNA in a small volume of nuclease-free water or the provided elution buffer.

  • qPCR Reaction Setup:

    • Prepare the qPCR reaction mixture by combining the qPCR master mix, HBV-specific forward and reverse primers, a fluorescently labeled probe, and nuclease-free water.

    • Add a specific volume of the extracted viral DNA to each well of a qPCR plate.

    • Include a standard curve using a plasmid containing the HBV genome at known concentrations to quantify the HBV DNA copy number. Also, include no-template controls (NTCs).

  • qPCR Amplification:

    • Perform the qPCR using a real-time PCR instrument with a thermal cycling program optimized for the primers and master mix being used. A typical program includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each sample.

    • Calculate the HBV DNA copy number in each sample by interpolating the Ct values against the standard curve.

    • Calculate the percentage of inhibition of HBV DNA replication for each concentration of Mulberrofuran G compared to the vehicle control.

    • Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the compound concentration and using non-linear regression analysis.

HBsAg and HBeAg Secretion Assay Protocol (ELISA)

This protocol outlines the procedure for measuring the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the culture supernatant of Mulberrofuran G-treated HepG2.2.15 cells using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[9][10]

Materials:

  • Supernatant from Mulberrofuran G-treated HepG2.2.15 cells

  • Commercial HBsAg and HBeAg ELISA kits

  • Microplate reader

Procedure:

  • Sample Collection:

    • Collect the culture supernatant from Mulberrofuran G-treated and control wells as described in the qPCR protocol.

  • ELISA Procedure:

    • Follow the instructions provided with the commercial HBsAg and HBeAg ELISA kits. The general steps are as follows:

      • Add standards, controls, and samples to the wells of the microplate pre-coated with anti-HBsAg or anti-HBeAg antibodies.[10][11]

      • Incubate the plate to allow the antigens to bind to the capture antibodies.[11]

      • Wash the wells to remove unbound materials.

      • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).[9]

      • Incubate to allow the detection antibody to bind to the captured antigen.

      • Wash the wells again to remove the unbound detection antibody.

      • Add a substrate solution (e.g., TMB) that will react with the enzyme to produce a colored product.[10][11]

      • Stop the reaction with a stop solution.[10][11]

  • Absorbance Reading:

    • Read the absorbance of each well at the appropriate wavelength (usually 450 nm) using a microplate reader.[10][11]

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of HBsAg and HBeAg in the samples by interpolating their absorbance values from the standard curve.

    • Calculate the percentage of inhibition of HBsAg and HBeAg secretion for each concentration of Mulberrofuran G relative to the vehicle control.

    • Determine the IC₅₀ values for HBsAg and HBeAg inhibition.

Visualizations

experimental_workflow cluster_culture Cell Culture & Treatment cluster_assays Assays cluster_analysis Data Analysis start Seed HepG2.2.15 cells in 96-well plate treat Treat cells with Mulberrofuran G (serial dilutions) start->treat incubate Incubate for 72 hours treat->incubate collect_supernatant Collect Culture Supernatant incubate->collect_supernatant mtt_assay Perform MTT Assay on remaining cells incubate->mtt_assay dna_extraction Viral DNA Extraction collect_supernatant->dna_extraction elisa HBsAg & HBeAg ELISA collect_supernatant->elisa cc50 Calculate CC₅₀ mtt_assay->cc50 qpcr HBV DNA qPCR dna_extraction->qpcr ic50_antigen Calculate IC₅₀ (Antigen Secretion) elisa->ic50_antigen ic50_dna Calculate IC₅₀ (DNA Replication) qpcr->ic50_dna

Caption: Experimental workflow for screening the anti-HBV activity of Mulberrofuran G.

hypothesized_moa cluster_hbv_cycle HBV Replication Cycle in Hepatocyte cluster_speculative Hypothesized Additional Effects entry HBV Entry uncoating Uncoating entry->uncoating rcDNA_to_cccDNA rcDNA -> cccDNA (in Nucleus) uncoating->rcDNA_to_cccDNA transcription Transcription (pgRNA, mRNAs) rcDNA_to_cccDNA->transcription translation Translation (Core, Pol, Surface Proteins) transcription->translation encapsidation Encapsidation of pgRNA transcription->encapsidation translation->encapsidation reverse_transcription Reverse Transcription (pgRNA -> rcDNA) encapsidation->reverse_transcription virion_assembly Virion Assembly & Secretion reverse_transcription->virion_assembly mulberrofuran_g Mulberrofuran G mulberrofuran_g->inhibition_node ros_er_stress Modulation of ROS & ER Stress? mulberrofuran_g->ros_er_stress

Caption: Hypothesized mechanism of action for Mulberrofuran G against HBV.

References

Troubleshooting & Optimization

Mulberrofuran H stability testing in different solvents and conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability testing of Mulberrofuran H in various solvents and conditions. Given the limited direct stability data for this compound, this guide draws upon established principles for the stability testing of related natural compounds, such as furanocoumarins and flavonoids.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their stability experiments with this compound.

Question: I am observing precipitation of this compound in my aqueous buffer solution. What could be the cause and how can I resolve this?

Answer:

Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue. Several factors could be contributing to this:

  • Low Aqueous Solubility: this compound, like many flavonoids, is expected to have limited solubility in water.[1][2]

  • pH Effects: The solubility of phenolic compounds can be pH-dependent. At a pH close to their pKa, they may be less soluble.

  • Buffer Composition: Certain salts in the buffer could be "salting out" the compound, reducing its solubility.

  • Temperature: Changes in temperature can affect solubility, with some compounds being less soluble at lower temperatures.

Troubleshooting Steps:

  • Co-solvent Addition: Consider adding a small percentage of a water-miscible organic solvent (e.g., DMSO, ethanol) to your buffer to increase the solubility of this compound. It is crucial to use a concentration of the co-solvent that does not interfere with your downstream analytical methods or biological assays.

  • pH Adjustment: Experiment with adjusting the pH of your buffer. For phenolic compounds, increasing the pH slightly can sometimes improve solubility, but be mindful of potential degradation at higher pH.[2]

  • Sonication: Gentle sonication can help to dissolve the compound initially.

  • Filtration: After attempting to dissolve the compound, filter the solution through a 0.22 µm filter to remove any undissolved particles before starting your stability study. This ensures you are starting with a true solution.

Question: My analytical results for this compound concentration are inconsistent across replicates. What are the potential sources of this variability?

Answer:

Inconsistent results in stability studies can arise from several factors throughout the experimental workflow:

  • Pipetting Errors: Inaccurate pipetting of stock solutions or during dilutions can lead to significant variations.

  • Incomplete Dissolution: If the compound is not fully dissolved, the concentration will not be uniform.

  • Adsorption to Surfaces: Hydrophobic compounds can adsorb to plasticware (e.g., pipette tips, microplates).

  • Photodegradation: Exposure to light can degrade light-sensitive compounds. Furanocoumarins are known to be affected by UV exposure.

  • Oxidation: Phenolic compounds are susceptible to oxidation, especially in the presence of oxygen and metal ions.

Troubleshooting Steps:

  • Use Low-Binding Labware: Utilize low-protein-binding or silanized glassware and pipette tips to minimize adsorption.

  • Protect from Light: Conduct experiments under amber or low-light conditions. Wrap sample vials in aluminum foil.

  • Degas Solvents: To minimize oxidation, degas your solvents by sparging with nitrogen or argon before use.

  • Consistent Sample Handling: Ensure uniform mixing and handling procedures for all samples.

  • Method Validation: Validate your analytical method (e.g., HPLC) for linearity, precision, and accuracy with this compound standards.

Question: I have observed a rapid decrease in the concentration of this compound in my methanolic stock solution stored at 4°C. What could be happening?

Answer:

While refrigeration is a common practice for storing stock solutions, degradation can still occur. Potential reasons for the instability of this compound in methanol include:

  • Reaction with Solvent: Although methanol is a common solvent, some reactive compounds can undergo solvolysis.

  • Acid/Base Contamination: Trace amounts of acid or base in the solvent can catalyze degradation.

  • Oxidation: As mentioned, phenolic compounds are prone to oxidation.

  • Enzymatic Degradation: If the methanol is not of high purity, it could contain trace contaminants that facilitate degradation.

Troubleshooting Steps:

  • Use High-Purity Solvents: Always use HPLC-grade or higher purity solvents.

  • Inert Atmosphere: Store stock solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Alternative Solvents: Test the stability of this compound in other aprotic solvents like DMSO or acetonitrile for long-term storage.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles. Aliquot your stock solution into smaller volumes for single-use.

  • Forced Degradation Studies: Perform forced degradation studies (e.g., exposure to acid, base, heat, and oxidizing agents) to understand the degradation pathways of this compound.[3]

Frequently Asked Questions (FAQs)

Q1: What are the key factors that can affect the stability of this compound?

A1: The stability of natural compounds like this compound is influenced by several factors, including temperature, pH, light, oxygen, and the solvent used for dissolution and storage.[4][5] As a furanocoumarin-like compound, it may be particularly sensitive to UV light and changes in pH.[6]

Q2: Which solvents are recommended for dissolving and storing this compound?

A2: While specific data for this compound is limited, compounds with similar structures (flavonoids, furanocoumarins) are often soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and acetonitrile.[1][6] For long-term storage, it is advisable to prepare stock solutions in a high-purity aprotic solvent like DMSO and store them at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Q3: How should I prepare this compound for cell-based assays?

A3: For cell-based assays, a common practice is to dissolve the compound in sterile DMSO to create a high-concentration stock solution. This stock can then be diluted in the cell culture medium to the final working concentration. It is important to ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Q4: What are the expected degradation products of this compound?

A4: The exact degradation products of this compound are not well-documented. However, based on the degradation pathways of other furanic compounds and flavonoids, potential degradation could involve oxidation of the phenolic hydroxyl groups and cleavage of the furan or pyran rings.[7] Forced degradation studies coupled with analytical techniques like LC-MS/MS would be necessary to identify and characterize the specific degradation products.[3]

Q5: Are there any general protocols for conducting stability studies on natural products like this compound?

A5: Yes, general guidelines for stability testing of herbal and natural products are provided by regulatory bodies like the WHO and are discussed in the scientific literature.[8][9][10] These protocols typically involve storing the compound under controlled conditions of temperature and humidity and analyzing its concentration at specified time points.

Data Presentation

Table 1: Illustrative Stability of a Hypothetical this compound Solution (1 mg/mL) under Different Storage Conditions over 30 Days.

Disclaimer: The following data is for illustrative purposes only and is based on typical stability profiles of related natural compounds. Actual stability of this compound must be determined experimentally.

SolventTemperatureLight Condition% Remaining after 30 daysObservations
DMSO-20°CDark>98%No significant degradation observed.
DMSO4°CDark~95%Minor degradation.
Ethanol4°CDark~90%Moderate degradation.
Methanol4°CDark~85%Significant degradation.
PBS (pH 7.4)37°CDark<50%Rapid degradation.
PBS (pH 7.4)37°CAmbient Light<20%Very rapid degradation.

Experimental Protocols

Protocol 1: General Protocol for Assessing the Short-Term Stability of this compound in Different Solvents

1. Objective: To evaluate the stability of this compound in various solvents over a 48-hour period at room temperature.

2. Materials:

  • This compound
  • Solvents: DMSO, Ethanol, Acetonitrile, Methanol (HPLC grade)
  • Aqueous buffer: Phosphate Buffered Saline (PBS), pH 7.4
  • Volumetric flasks and pipettes
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
  • Amber vials

3. Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.
  • Working Solution Preparation:
  • In separate amber vials, dilute the stock solution with each of the test solvents (DMSO, Ethanol, Acetonitrile, Methanol, PBS) to a final concentration of 10 µg/mL.
  • Prepare a sufficient volume to allow for sampling at multiple time points.
  • Time Zero (T=0) Analysis: Immediately after preparation, analyze an aliquot from each working solution by HPLC to determine the initial concentration. This will serve as the 100% reference point.
  • Incubation: Store the vials at room temperature (25°C) and protect them from light.
  • Time-Point Analysis: At specified time points (e.g., 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each vial and analyze it by HPLC.
  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

Protocol 2: Forced Degradation Study of this compound

1. Objective: To investigate the degradation pathways of this compound under stress conditions.

2. Materials:

  • This compound solution (e.g., 100 µg/mL in acetonitrile:water, 1:1)
  • Hydrochloric acid (HCl), 0.1 M
  • Sodium hydroxide (NaOH), 0.1 M
  • Hydrogen peroxide (H₂O₂), 3%
  • Heating block or water bath
  • UV lamp
  • LC-MS/MS system

3. Procedure:

  • Acid Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix equal volumes of the this compound solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Mix equal volumes of the this compound solution and 3% H₂O₂. Keep at room temperature for 24 hours.
  • Thermal Degradation: Heat the this compound solution at 80°C for 48 hours.
  • Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) for 24 hours.
  • Analysis: Analyze all stressed samples, along with an unstressed control, by LC-MS/MS to identify and characterize any degradation products.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_stock Prepare Stock Solution (e.g., 1 mg/mL in DMSO) prep_work Prepare Working Solutions in Test Solvents prep_stock->prep_work t0_analysis T=0 Analysis (HPLC) prep_work->t0_analysis incubation Incubate under Controlled Conditions t0_analysis->incubation tp_analysis Time-Point Analysis (e.g., 2, 4, 8, 24, 48h) incubation->tp_analysis Sample at intervals calc Calculate % Remaining tp_analysis->calc report Generate Stability Report calc->report

Caption: Experimental workflow for this compound stability testing.

Degradation_Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products parent This compound acid Acid/Heat parent->acid base Base parent->base oxidation Oxidation (H₂O₂) parent->oxidation light UV Light parent->light hydrolysis Hydrolysis Products (Ring Opening) acid->hydrolysis base->hydrolysis oxidation_prod Oxidized Derivatives (Quinones) oxidation->oxidation_prod photodimers Photodegradation Products (Dimers) light->photodimers

References

Technical Support Center: Optimization of Mulberrofuran H Extraction from Morus Root Bark

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Mulberrofuran H from Morus (mulberry) root bark.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a 2-arylbenzofuran derivative isolated from the root bark of Morus alba L.[] It has demonstrated potent inhibitory activity against the enzyme tyrosinase, with IC50 values of 4.45 ± 0.55 μM for L-tyrosine and 19.70 ± 0.54 μM for L-DOPA as substrates.[2] This makes it a compound of interest for applications in skin-whitening and as an anti-browning agent.[2]

Q2: Which part of the Morus plant is the best source for this compound?

A2: The root bark of Morus species, particularly Morus alba, is the primary source for isolating this compound and other related bioactive compounds.[][3]

Q3: What are the general steps for extracting this compound?

A3: A typical extraction process involves:

  • Preparation of Plant Material: Drying and pulverizing the Morus root bark.

  • Solvent Extraction: Extracting the powdered bark with a suitable organic solvent, such as ethanol or methanol.

  • Solvent Partitioning: Fractionating the crude extract using immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, n-butanol) to enrich the fraction containing this compound.

  • Chromatographic Purification: Isolating this compound from the enriched fraction using techniques like silica gel column chromatography, ODS (octadecylsilane) chromatography, and Sephadex LH-20 column chromatography.[3]

Q4: What analytical methods are suitable for quantifying this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the quantification of phytoconstituents like this compound.[4][5][6] A validated HPLC method would typically involve a reversed-phase column (e.g., C18) and a suitable mobile phase, often a mixture of an acidified aqueous solution and an organic solvent like methanol or acetonitrile, with UV detection.[6][7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Inefficient grinding of the root bark. 2. Inappropriate solvent-to-solid ratio. 3. Insufficient extraction time or temperature. 4. Degradation of target compounds during extraction.1. Ensure the root bark is ground to a fine powder to maximize surface area for solvent penetration. 2. Optimize the solvent-to-solid ratio; a common starting point is 10:1 (v/w).[8] 3. Increase extraction time or temperature. For heat-sensitive compounds, consider alternative methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).[9] 4. For MAE, be aware that a closed system can sometimes lead to degradation of furanocoumarins.[9]
Poor Separation During Solvent Partitioning 1. Incomplete mixing of the two phases. 2. Formation of an emulsion. 3. Similar polarity of compounds in different fractions.1. Ensure vigorous shaking in a separatory funnel followed by adequate time for the layers to separate. 2. To break emulsions, try adding a small amount of brine (saturated NaCl solution), gentle swirling, or centrifugation. 3. This is an inherent challenge. Consider using a series of solvents with gradually increasing polarity for a cleaner separation.
Difficulty in Isolating Pure this compound by Column Chromatography 1. Co-elution with other compounds of similar polarity. 2. Improper choice of stationary or mobile phase. 3. Overloading the column.1. Employ multiple chromatographic techniques in sequence (e.g., silica gel followed by Sephadex LH-20 or preparative HPLC).[3] 2. Experiment with different solvent systems (gradient or isocratic elution) to improve resolution. 3. Ensure the amount of extract loaded onto the column is appropriate for its size and separation capacity.
Inconsistent HPLC Quantification Results 1. Instability of this compound in the sample solution. 2. Poorly validated HPLC method. 3. Issues with the reference standard. 4. Matrix effects from other co-extracted compounds.1. Store sample solutions at low temperatures and protect from light. Assess the stability of this compound under your analytical conditions. 2. Properly validate the HPLC method for linearity, precision, accuracy, and sensitivity.[6] 3. Ensure the purity and accurate concentration of your this compound reference standard. 4. Perform a sample clean-up step, such as solid-phase extraction (SPE), before HPLC analysis to remove interfering compounds.[9]

Experimental Protocols

General Solvent Extraction and Partitioning of Morus Root Bark

This protocol is a general guideline based on methods used for extracting bioactive compounds from Morus root bark.[3][10]

  • Preparation: Air-dry the fresh Morus alba root bark and grind it into a coarse powder.

  • Extraction:

    • Macerate 500 g of the powdered root bark with 70% ethanol at room temperature for 24 hours.[10]

    • Repeat the extraction process three times.

    • Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain the crude ethanol extract.[10]

  • Partitioning:

    • Suspend the crude ethanol extract in water.

    • Successively partition the aqueous suspension with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol.[10]

    • Separate and concentrate each fraction. The ethyl acetate fraction is often reported to contain a high concentration of phenolic compounds.[10]

HPLC Method for Quantification (General Approach)

The following is a template for developing an HPLC method for the quantification of furanocoumarins, which can be adapted for this compound.[4][6][7]

  • Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Mobile Phase: A gradient elution using a mixture of:

    • Solvent A: 0.1% orthophosphoric acid or acetic acid in water.[4][6]

    • Solvent B: Acetonitrile or Methanol.[4][6]

  • Flow Rate: 1.0 - 1.5 mL/min.[4][7]

  • Detection Wavelength: Monitor at a wavelength where this compound shows maximum absorbance. This would need to be determined experimentally.

  • Quantification: Use an external standard method with a certified reference standard of this compound to create a calibration curve.

Data Presentation

Table 1: Solvent Partitioning Yields from Morus alba Root Bark Ethanol Extract

FractionYield (g)Percentage of Total Extract (%)
Total Ethanol Extract42.28.44 (of initial dried bark)
n-Hexane4.410.43
Ethyl Acetate (EtOAc)5.713.51
n-Butanol (n-BuOH)3.78.77
Aqueous4.811.37

Source: Adapted from a study on tyrosinase inhibitory effects of Morus alba root bark extracts.[10]

Table 2: Factors Influencing Furanocoumarin Extraction Yield

Extraction MethodSolvent(s)Key Findings
Liquid-Liquid ExtractionEthyl Acetate, ChloroformEthyl acetate is commonly used due to lower toxicity, though chloroform can provide good yields.[11]
Accelerated Solvent Extraction (ASE)Methanol, Petroleum EtherResulted in the highest yield of furanocoumarins from Archangelica offinalis.[11]
Microwave-Assisted Extraction (MAE)HexaneOptimal conditions for furanocoumarin extraction from Heracleum sosnowskyi were found to be 70°C for 10 minutes with a 20:1 solvent-to-solid ratio.[8]
Ultrasound-Assisted Extraction (UAE)VariousYields were comparable to exhaustive extraction methods.[11]

Visualizations

experimental_workflow cluster_preparation Material Preparation cluster_extraction Extraction & Fractionation cluster_purification Purification & Analysis plant_material Morus Root Bark powdered_bark Dried & Powdered Bark plant_material->powdered_bark Drying & Grinding solvent_extraction Solvent Extraction (e.g., 70% Ethanol) powdered_bark->solvent_extraction crude_extract Crude Ethanol Extract solvent_extraction->crude_extract partitioning Solvent Partitioning (e.g., EtOAc/Water) crude_extract->partitioning enriched_fraction Enriched Fraction (e.g., Ethyl Acetate) partitioning->enriched_fraction column_chromatography Column Chromatography (Silica, ODS, Sephadex) enriched_fraction->column_chromatography pure_compound Pure this compound column_chromatography->pure_compound hplc_analysis HPLC Analysis (Quantification) pure_compound->hplc_analysis

Caption: General workflow for the extraction and isolation of this compound.

troubleshooting_logic start Start: Low Yield of This compound check_extraction Check Extraction Parameters start->check_extraction check_fractionation Check Fractionation Process check_extraction->check_fractionation Efficient optimize_extraction Optimize: - Solvent - Time - Temperature - Particle Size check_extraction->optimize_extraction Inefficient check_purification Check Purification Steps check_fractionation->check_purification Efficient optimize_fractionation Optimize: - Solvent System - Emulsion Breaking check_fractionation->optimize_fractionation Inefficient optimize_purification Optimize: - Column Type - Mobile Phase - Sample Load check_purification->optimize_purification Inefficient end Improved Yield check_purification->end Efficient optimize_extraction->check_fractionation optimize_fractionation->check_purification optimize_purification->end

Caption: Troubleshooting logic for optimizing this compound extraction yield.

References

Technical Support Center: Addressing the Low Bioavailability of Mulberrofuran H in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low bioavailability of Mulberrofuran H in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: We are observing very low oral bioavailability of this compound in our rodent model. What are the likely causes?

A1: The low oral bioavailability of this compound is likely multifactorial, stemming from its inherent physicochemical properties. As a prenylated flavonoid and a 2-arylbenzofuran, it is characterized by high lipophilicity (estimated XLogP3 of 4.8) and a complex molecular structure (Molecular Weight: 442.5 g/mol )[1]. These characteristics typically lead to:

  • Poor Aqueous Solubility: The compound may not adequately dissolve in the gastrointestinal fluids, limiting the amount of drug available for absorption.

  • Low Permeability: Despite its lipophilicity, the large and rigid structure of this compound might hinder its passage across the intestinal epithelium.

  • Extensive First-Pass Metabolism: Flavonoids are known to be substrates for Phase I (cytochrome P450) and Phase II (e.g., glucuronidation) enzymes in the gut wall and liver, which can significantly reduce the amount of active compound reaching systemic circulation.

Q2: How can we improve the solubility of this compound in our formulation?

A2: Improving the solubility of this compound is a critical first step. Consider the following formulation strategies:

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which can enhance the dissolution rate.

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a hydrophilic polymer matrix can prevent its crystallization and maintain it in a higher-energy, more soluble amorphous state.

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) or lipid nanoparticles can solubilize the lipophilic this compound in the gut and facilitate its absorption.

  • Complexation: Using cyclodextrins to form inclusion complexes can shield the lipophilic parts of the this compound molecule and increase its apparent water solubility.

Q3: Our in vitro Caco-2 permeability assay shows low Papp values for this compound. How can we interpret this and what are the next steps?

A3: A low apparent permeability coefficient (Papp) in a Caco-2 assay suggests that this compound has poor intestinal permeability. To further investigate:

  • Assess Efflux: Determine the bidirectional permeability (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.

  • Use Transporter Inhibitors: Co-incubate this compound with known inhibitors of common efflux transporters (e.g., verapamil for P-gp). A significant increase in the A-B permeability in the presence of an inhibitor confirms the involvement of that transporter.

  • Consider Prodrugs: If efflux is a major issue, a prodrug strategy could be employed to modify the structure of this compound to evade transporter recognition.

Q4: We suspect that this compound is rapidly metabolized. How can we confirm this and what can be done?

A4: To investigate the metabolic stability of this compound, you can perform an in vitro microsomal stability assay. A short half-life in this assay would indicate rapid metabolism.

  • Identify Metabolites: Use high-resolution mass spectrometry to identify the major metabolites formed during the microsomal stability assay. This can reveal the metabolic pathways involved (e.g., hydroxylation, glucuronidation).

  • Enzyme Phenotyping: Use specific inhibitors of cytochrome P450 (CYP) enzymes to identify which isoforms are responsible for the metabolism of this compound.

  • Structural Modification: If a specific metabolic "soft spot" is identified, medicinal chemists can modify the structure of this compound at that position to block or slow down metabolism.

Troubleshooting Guides

Issue: Inconsistent results in solubility assays for this compound.
Potential Cause Troubleshooting Step
Compound precipitationEnsure the stock solution is fully dissolved before preparing dilutions. Use a co-solvent like DMSO if necessary, but keep the final concentration low.
pH-dependent solubilityMeasure solubility at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).
Adsorption to labwareUse low-adhesion microplates and pipette tips.
Issue: Low recovery of this compound in Caco-2 permeability assays.
Potential Cause Troubleshooting Step
Non-specific bindingAdd a small percentage of a non-ionic surfactant (e.g., Tween 80) to the receiver buffer to reduce binding to the plate.
Intracellular metabolismAnalyze the cell lysate at the end of the experiment to quantify the amount of this compound and any metabolites within the Caco-2 cells.
Poor analytical sensitivityOptimize the LC-MS/MS method for this compound to ensure adequate detection limits.

Data Presentation

Table 1: Physicochemical and In Vitro ADME Properties of this compound (Hypothetical Data)
PropertyValueImplication for Bioavailability
Molecular Weight442.5 g/mol High, may limit passive diffusion
XLogP34.8High lipophilicity, suggests low aqueous solubility
Aqueous Solubility (pH 7.4)< 1 µg/mLPoor
Caco-2 Permeability (Papp A-B)0.5 x 10⁻⁶ cm/sLow
Caco-2 Efflux Ratio3.5High (Substrate for efflux transporters)
Human Liver Microsomal Half-life< 10 minLow (Rapid metabolism)

Note: The Aqueous Solubility, Caco-2 Permeability, Efflux Ratio, and Microsomal Half-life values are hypothetical and representative of a compound with low bioavailability, based on the characteristics of related compounds. Experimental determination is required for accurate values.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., 200 Ω·cm²). Additionally, assess the permeability of a paracellular marker like Lucifer Yellow.

  • Dosing Solution Preparation: Prepare a dosing solution of this compound (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

  • Permeability Measurement (Apical to Basolateral):

    • Wash the monolayer with pre-warmed transport buffer.

    • Add the dosing solution to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).

    • Replace the volume of the collected sample with fresh buffer.

  • Permeability Measurement (Basolateral to Apical): Repeat step 4 with the dosing solution added to the basolateral side and sampling from the apical side to determine the efflux ratio.

  • Sample Analysis: Quantify the concentration of this compound in the samples using a validated LC-MS/MS method.

  • Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.

Protocol 2: Microsomal Stability Assay
  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

    • Thaw pooled human liver microsomes and keep on ice.

    • Prepare an NADPH-regenerating system solution.

  • Incubation:

    • In a 96-well plate, add phosphate buffer (pH 7.4), the microsomal suspension, and the this compound working solution (final concentration, e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • For a negative control, add buffer instead of the NADPH system.

  • Time Points and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to determine the concentration of this compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) as 0.693 / k.

Visualizations

experimental_workflow cluster_solubility Solubility Assessment cluster_permeability Permeability Assessment cluster_metabolism Metabolism Assessment sol_assay Aqueous Solubility Assay formulation Formulation Strategies (e.g., ASD, SEDDS) sol_assay->formulation Low Solubility caco2 Caco-2 Permeability Assay efflux Determine Efflux Ratio caco2->efflux Bidirectional Transport prodrug Prodrug Approach efflux->prodrug High Efflux microsomal Microsomal Stability Assay met_id Metabolite Identification microsomal->met_id sar Structure-Activity Relationship (SAR) Studies met_id->sar Metabolic Hotspots Identified start Low Bioavailability of This compound Observed start->sol_assay start->caco2 start->microsomal goal Improved Bioavailability formulation->goal prodrug->goal sar->goal

Caption: Troubleshooting workflow for low bioavailability.

signaling_pathway drug_lumen This compound (in GI Lumen) drug_dissolved Dissolved This compound drug_lumen->drug_dissolved Dissolution (Solubility) drug_enterocyte This compound (in Enterocyte) drug_dissolved->drug_enterocyte Absorption (Permeability) drug_enterocyte->drug_lumen Efflux (e.g., P-gp) drug_portal This compound (Portal Vein) drug_enterocyte->drug_portal metabolites_gut Metabolites (Gut Wall) drug_enterocyte->metabolites_gut Gut Wall Metabolism (Phase I & II) drug_systemic This compound (Systemic Circulation) drug_portal->drug_systemic metabolites_liver Metabolites (Liver) drug_portal->metabolites_liver Hepatic First-Pass Metabolism

Caption: Key barriers to oral bioavailability.

References

Identifying and minimizing Mulberrofuran H autofluorescence in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mulberrofuran H. The focus is on identifying and minimizing potential autofluorescence from this compound in various experimental assays.

Disclaimer

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a flavonoid compound isolated from plants of the Morus genus, commonly known as mulberry.[1][2] It is recognized for its potent anti-inflammatory and antioxidant properties.[1][3] Research has shown its ability to inhibit tyrosinase, an enzyme involved in melanin production, with IC50 values of 4.45 µM (using L-tyrosine as a substrate) and 19.70 µM (using L-DOPA as a substrate).[3]

Q2: Can this compound interfere with fluorescence-based assays?

While specific data on this compound's autofluorescence is unavailable, flavonoids and other benzofuran-containing compounds have the potential to exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays. This autofluorescence can lead to false positives or inaccurate quantification of results.

Q3: What are the common sources of autofluorescence in assays?

Autofluorescence can originate from multiple sources within an experimental setup. It is crucial to identify the source to apply the appropriate mitigation strategy.

Source of AutofluorescenceTypical Emission RangeMitigation Strategies
Endogenous Cellular Components
NADH and Flavins450-550 nm (Green)Use red or far-red dyes, optimize fixation, use spectral unmixing.
Collagen and Elastin400-500 nm (Blue-Green)Use specific quenching agents (e.g., Pontamine Sky Blue for elastin), choose tissue regions with less connective tissue.
Lipofuscin500-650 nm (Broad)Treat with Sudan Black B or Eriochrome Black T, use younger tissues if possible.[4]
Experimental Reagents & Materials
Phenol Red in Media560 nm (Yellow-Orange)Use phenol red-free media for fluorescence imaging.
Plasticware (e.g., plates, slides)VariesUse non-fluorescent or glass-bottom plates.
Fixatives (e.g., glutaraldehyde)BroadUse fresh formaldehyde, minimize fixation time, or use non-aldehyde fixatives like methanol.[4]
Test Compounds (e.g., this compound) Unknown for this compound (likely Blue-Green for flavonoids)See Troubleshooting Guide below.

Troubleshooting Guide: Minimizing this compound Autofluorescence

This guide provides a step-by-step approach to identify and minimize autofluorescence from this compound in your assays.

Step 1: Identify the Source of Autofluorescence

The first crucial step is to determine if this compound is the source of the unwanted fluorescence.

Experimental Workflow: Identifying Compound Autofluorescence

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis A Prepare Assay Wells/Slides B Add all assay components EXCEPT the fluorescent probe/antibody A->B C Add this compound (at experimental concentration) B->C D Add Vehicle Control (e.g., DMSO) B->D E Image/Read wells with this compound C->E F Image/Read wells with Vehicle Control D->F G Compare fluorescence intensity E->G F->G H High signal in this compound wells? G->H I This compound is autofluorescent. H->I Yes J Autofluorescence from other sources. H->J No

A workflow to determine if this compound is autofluorescent.
Step 2: Characterize the Autofluorescence

If this compound is identified as autofluorescent, the next step is to determine its spectral properties.

Experimental Protocol: Determining Excitation and Emission Spectra

  • Prepare a solution of this compound in the assay buffer at the highest concentration used in your experiments.

  • Use a spectrofluorometer to measure the fluorescence spectrum.

  • Excitation Scan: Set the emission wavelength to a value in the expected range for flavonoids (e.g., 480-520 nm) and scan a range of excitation wavelengths (e.g., 300-450 nm) to find the peak excitation.

  • Emission Scan: Set the excitation wavelength to the peak identified in the previous step and scan a range of emission wavelengths (e.g., 400-600 nm) to find the peak emission.

Step 3: Minimize Autofluorescence Interference

Based on the spectral characteristics and the nature of your assay, you can employ several strategies to minimize the interference from this compound autofluorescence.

Logical Workflow: Minimizing Autofluorescence Interference

cluster_spectral Spectral Separation Strategies cluster_temporal Temporal Resolution Strategies cluster_biochem Biochemical/Assay Optimization A This compound Autofluorescence Identified B Spectral Separation A->B C Temporal Resolution A->C D Biochemical/Assay Optimization A->D B1 Choose a fluorescent probe with excitation/emission spectra that do not overlap with this compound. B->B1 C1 Use time-resolved fluorescence (TRF) if your probe has a long fluorescence lifetime. C->C1 D1 Decrease the concentration of This compound if possible. D->D1 B2 Use narrow bandpass filters to isolate the signal from your probe. B1->B2 B3 Employ spectral unmixing software to computationally separate the signals. B2->B3 C2 Introduce a delay between excitation and emission detection. C1->C2 D2 Use a brighter fluorescent probe to increase the signal-to-noise ratio. D1->D2 D3 Consider a non-fluorescent assay format (e.g., absorbance, luminescence). D2->D3

Strategies to minimize autofluorescence from a test compound.

Case Study: Use of a Related Compound in a Fluorescence Assay

A study on the related compound, Mulberrofuran G , provides insights into working with this class of molecules in fluorescence-based assays. In this research, Vero cells were treated with Mulberrofuran G and subsequently stained with an anti-SARS-CoV-2 nucleocapsid primary antibody followed by an Alexa Fluor 488-conjugated secondary antibody . The nuclei were counterstained with Hoechst 33342 .[5][6] Another part of the study used a Green Fluorescent Protein (GFP) -based pseudovirus infection assay.[5]

This indicates that assays in the blue (Hoechst 33342) and green (Alexa Fluor 488, GFP) spectral regions have been successfully performed with a related compound. However, careful controls are always necessary to rule out interference. If significant autofluorescence from this compound is observed in the blue or green channels, shifting to red or far-red fluorophores is a recommended strategy.

Summary of Recommendations

StrategyRecommendation
Fluorophore Selection If this compound shows blue/green autofluorescence, opt for red or far-red shifted dyes (e.g., Alexa Fluor 647, Cy5).
Filter Sets Use narrow bandpass emission filters to specifically capture the fluorescence of your probe and exclude the autofluorescence from this compound.
Controls Always include "compound-only" controls to quantify the level of autofluorescence from this compound.
Assay Format If autofluorescence is intractable, consider alternative, non-fluorescence-based assay formats such as absorbance, luminescence, or label-free technologies.
Quenching For cell-based assays with high background, general autofluorescence quenchers like Sudan Black B can be tested, though their effect on this compound is unknown.

By systematically identifying, characterizing, and applying targeted mitigation strategies, researchers can successfully work with potentially autofluorescent compounds like this compound and generate reliable data.

References

Technical Support Center: Determining the Cytotoxic Threshold of Mulberrofuran H

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is Mulberrofuran H and why is determining its cytotoxic threshold important?

A1: this compound is a natural compound that has been identified in various species of the Morus plant, commonly known as mulberry. Determining the cytotoxic threshold, often expressed as the half-maximal inhibitory concentration (IC50), is a critical first step in preclinical research. It establishes the concentration range at which the compound induces cell death, which is fundamental for assessing its potential as a therapeutic agent, particularly in cancer research. This data helps in designing further efficacy and safety studies.

Q2: I cannot find any published IC50 values for this compound. What should I do?

A2: It is not uncommon for novel or less-studied natural compounds to lack extensive public data. In such cases, researchers need to perform their own in vitro cytotoxicity assays to determine the IC50 values in their specific cell lines of interest. This guide provides detailed protocols and troubleshooting for this purpose. As a reference, related compounds from Morus alba, such as Mulberrofuran G, have been studied for their biological activities, which may provide some context for your experimental design. For instance, Mulberrofuran G has been shown to inhibit the proliferation of lung cancer cells with IC50 values of 22.5 µM in A549 cells and 30.6 µM in NCI-H226 cells.[1]

Q3: Which cell lines should I use for testing the cytotoxicity of this compound?

A3: The choice of cell lines depends on your research focus. If you are investigating its anticancer potential, you should use relevant cancer cell lines (e.g., breast cancer lines like MCF-7, colon cancer lines like HCT-116, or lung cancer lines like A549). It is also crucial to include a non-cancerous "normal" cell line (e.g., fibroblasts or peripheral blood mononuclear cells) to assess the compound's selectivity for cancer cells.

Q4: What are the common methods for determining cytotoxicity?

A4: Several in vitro assays can be used to measure cytotoxicity. The most common include:

  • MTT Assay: Measures cell metabolic activity as an indicator of cell viability.

  • LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.

  • Trypan Blue Exclusion Assay: A simple method to count viable cells based on membrane integrity.

  • Apoptosis Assays (e.g., Annexin V/PI staining): Differentiates between viable, apoptotic, and necrotic cells.

Experimental Protocols

General Protocol for Determining IC50 using MTT Assay

This protocol outlines the steps for a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Selected cell lines

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium. It is advisable to start with a wide range of concentrations (e.g., 0.1 µM to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include control wells: untreated cells (vehicle control) and medium only (background control).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.

Troubleshooting Guide

Issue: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate.

  • Solution: Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. To minimize edge effects, avoid using the outer wells of the plate for experimental samples.

Issue: No dose-dependent effect observed.

  • Possible Cause: The concentration range of this compound may be too high or too low. The incubation time might be too short.

  • Solution: Test a broader range of concentrations, including both lower and higher doses. Extend the incubation period (e.g., to 48 or 72 hours) to allow for a potential delayed cytotoxic effect.

Issue: High background signal in the MTT assay.

  • Possible Cause: Contamination of the cell culture or reagents. The compound itself may be interfering with the assay.

  • Solution: Ensure aseptic techniques to prevent contamination. Run a control with this compound in cell-free medium to check for any direct reaction with MTT.

Visualizing Experimental and Biological Processes

To aid in experimental design and understanding of potential mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_compound Prepare this compound Dilutions start->prepare_compound treat_cells Treat Cells with this compound seed_cells->treat_cells prepare_compound->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining IC50 using the MTT assay.

Compounds from Morus alba have been shown to induce apoptosis through various signaling pathways. A potential pathway that this compound might influence is the intrinsic apoptosis pathway.

Apoptosis_Signaling_Pathway cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Response cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome mulberrofuran_h This compound bcl2_family Bcl-2 Family Regulation (Bax/Bcl-2 ratio) mulberrofuran_h->bcl2_family Induces cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c Promotes caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Potential intrinsic apoptosis signaling pathway.

References

Technical Support Center: Purity Analysis of Commercially Available Mulberrofuran H

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purity analysis of Mulberrofuran H. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of commercially available this compound?

A1: Commercially available this compound is typically offered at a purity of ≥97% or ≥98%, as specified by various suppliers. However, it is crucial to perform your own purity analysis upon receipt of the material to verify its quality and ensure it is suitable for your experimental needs.

Q2: Which analytical techniques are most suitable for determining the purity of this compound?

A2: The most common and reliable methods for the purity analysis of this compound, a 2-arylbenzofuran flavonoid, are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[1][2][3] HPLC is excellent for routine purity assessment and quantification. LC-MS provides higher sensitivity and structural information about impurities.[4][5] qNMR is a powerful technique for absolute purity determination and can identify and quantify impurities like residual solvents and water that may be missed by HPLC.[1][2]

Q3: What are the potential impurities I might find in my this compound sample?

A3: Potential impurities in commercially available this compound can originate from the natural source (the root bark of Morus species), the extraction and purification process, or degradation.[2] These may include:

  • Structurally related compounds: Other flavonoids, 2-arylbenzofurans, or stilbenoids from the Morus alba plant.[2]

  • Residual solvents: Solvents used during extraction and purification (e.g., ethanol, methanol, acetonitrile, ethyl acetate).

  • Water: Adsorbed moisture.

  • Degradation products: this compound may be susceptible to degradation under harsh pH, oxidative, or photolytic conditions.[1][6]

Troubleshooting Guides

HPLC Analysis Troubleshooting

Q4: My HPLC chromatogram shows peak tailing for the this compound peak. What could be the cause and how can I fix it?

A4: Peak tailing is a common issue in HPLC. Here are some potential causes and solutions:

Possible Cause Solution
Secondary interactions with column silanol groups Use a base-deactivated reversed-phase column. Adjust the mobile phase pH to suppress silanol ionization (for flavonoids, a slightly acidic mobile phase, e.g., with 0.1% formic or phosphoric acid, is often used).
Column overload Reduce the sample concentration or injection volume.
Contaminated or old column Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate mobile phase Ensure the mobile phase components are miscible and of high purity. Optimize the mobile phase composition.

Q5: I am observing unexpected peaks in my HPLC chromatogram. How can I determine if they are impurities or artifacts?

A5: Distinguishing between impurities and system artifacts is a critical step.

  • Inject a blank solvent: If the peaks are still present, they are likely artifacts from the solvent, system contamination, or carryover from a previous injection.

  • Check for sample degradation: Prepare a fresh sample solution and inject it immediately. If the area of the unknown peaks is reduced, your sample may be degrading in the sample solvent.[7]

  • Use a different detection wavelength: Some impurities may have different UV absorption maxima than this compound.

  • Employ LC-MS: Mass spectrometry can provide the molecular weight of the unknown peaks, which can help in their identification as either known impurities or degradation products.[5]

Q6: The retention time of my this compound peak is shifting between injections. What should I do?

A6: Retention time drift can be caused by several factors:

Possible Cause Solution
Inadequate column equilibration Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis.
Changes in mobile phase composition Prepare fresh mobile phase daily and ensure it is well-mixed. For gradient elution, check the pump's proportioning valves.
Fluctuations in column temperature Use a column oven to maintain a constant temperature.
Pump issues (flow rate changes) Check for leaks in the system and ensure the pump is delivering a consistent flow rate.
qNMR Analysis Troubleshooting

Q7: The purity value of this compound determined by qNMR is lower than that specified by the supplier. Why might this be?

A7: qNMR is an absolute quantification method and is sensitive to non-chromophoric impurities that HPLC with UV detection might not see.[2]

  • Presence of water or residual solvents: qNMR can detect and quantify water and residual solvents, which are often not accounted for in HPLC purity analysis unless specifically tested for.

  • Inorganic impurities: Salts or other inorganic materials will lower the purity by mass but will not be detected by HPLC or NMR.

  • Incorrectly weighed sample or internal standard: Accurate weighing is critical for qNMR. Ensure a calibrated analytical balance is used.

  • Inaccurate purity of the internal standard: The purity of the internal standard directly affects the calculated purity of the analyte. Use a certified internal standard whenever possible.

Experimental Protocols

Representative HPLC Method for Purity Analysis

This method is based on typical conditions for the analysis of flavonoids and 2-arylbenzofurans from Morus species.[4][8]

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid B: Acetonitrile
Gradient 20% B to 90% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 320 nm
Injection Volume 10 µL
Sample Preparation Accurately weigh and dissolve this compound in methanol or acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
LC-MS Method for Impurity Profiling

This protocol is adapted from methods used for the analysis of 2-arylbenzofurans.[4]

Parameter Condition
LC System UPLC or HPLC
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A: Water with 0.1% formic acid B: Methanol or Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 0.2 mL/min
Column Temperature 35 °C
MS Detector ESI-Q-TOF or ESI-Triple Quadrupole
Ionization Mode Positive and Negative
Scan Range m/z 100-1000
Sample Preparation Prepare as for HPLC analysis, but at a lower concentration (e.g., 10-100 µg/mL).
Quantitative NMR (qNMR) for Absolute Purity Determination

This protocol follows general guidelines for absolute qNMR.[1][9]

Parameter Condition
Spectrometer ≥400 MHz NMR spectrometer
Solvent Deuterated solvent in which both the analyte and internal standard are soluble and stable (e.g., DMSO-d6, Methanol-d4).
Internal Standard A certified reference material with known purity and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).
Sample Preparation Accurately weigh ~5-10 mg of this compound and ~5-10 mg of the internal standard into a vial. Dissolve in a known volume of deuterated solvent. Transfer to an NMR tube.
Acquisition Parameters Use a 90° pulse angle and a long relaxation delay (at least 5 times the longest T1 of both the analyte and internal standard) to ensure full signal relaxation.
Data Processing Carefully phase and baseline correct the spectrum. Integrate a well-resolved, characteristic signal of this compound and a signal of the internal standard.
Calculation Purity is calculated based on the integral values, number of protons, molecular weights, and masses of the analyte and the internal standard.

Visualizations

Purity_Analysis_Workflow General Workflow for Purity Analysis of this compound cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Further Investigation (if needed) Sample Commercial this compound Dissolution Accurately weigh and dissolve in appropriate solvent Sample->Dissolution HPLC HPLC-UV Analysis Dissolution->HPLC Purity_Check Purity ≥ 97%? HPLC->Purity_Check LCMS LC-MS for Impurity ID Purity_Check->LCMS No qNMR qNMR for Absolute Purity Purity_Check->qNMR No Report Final Purity Report Purity_Check->Report Yes LCMS->Report qNMR->Report

Caption: Workflow for purity assessment of this compound.

Troubleshooting_Logic Troubleshooting Logic for Unexpected HPLC Peaks Start Unexpected Peak Observed Blank Inject Blank Solvent Peak Present? Start->Blank Artifact System Artifact (Solvent, Carryover) Blank->Artifact Yes Fresh_Sample Inject Freshly Prepared Sample Peak Area Reduced? Blank->Fresh_Sample No Degradation Sample Degradation in Vial Fresh_Sample->Degradation Yes Impurity Potential Impurity from Source Material Fresh_Sample->Impurity No LCMS_ID Identify with LC-MS Degradation->LCMS_ID Impurity->LCMS_ID

Caption: Decision tree for identifying unknown HPLC peaks.

References

Technical Support Center: Enhancing the Selectivity of Mulberrofuran H for Specific Enzyme Targets

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Mulberrofuran H. The focus is on strategies to enhance its selectivity for specific enzyme targets.

Frequently Asked Questions (FAQs)

Q1: What are the known primary enzyme targets of this compound?

This compound has demonstrated potent inhibitory activity against tyrosinase, specifically showing inhibition against the substrates L-tyrosine and L-DOPA. Additionally, related compounds like Mulberrofuran G have shown inhibitory effects on Protein Tyrosine Phosphatase 1B (PTP1B) and α-glucosidase, suggesting that this compound may also have activity against these enzymes.

Q2: How can I improve the selectivity of this compound for my target enzyme?

Enhancing the selectivity of an inhibitor like this compound is a key challenge in drug development. While specific studies on modifying this compound for improved selectivity are limited, general principles of medicinal chemistry can be applied:

  • Structural Modification: Synthesis of this compound analogs is a primary strategy. Modifications to the benzofuran core, the substituted phenyl rings, or the hydroxyl groups can alter the compound's interaction with the target enzyme's binding pocket.

  • Structure-Activity Relationship (SAR) Studies: Analyzing the SAR of related compounds, such as Mulberrofuran G, can provide insights. For instance, the methyl cyclohexene ring moiety in Mulberrofuran G has been implicated in its tyrosinase inhibition[1]. Understanding which functional groups are critical for binding to the target versus off-target enzymes can guide the design of more selective analogs.

  • Exploiting Binding Pocket Differences: Even closely related enzymes can have subtle differences in their active sites. Computational modeling and docking studies of this compound with your target and off-target enzymes can help identify these differences and inform the design of modifications that exploit them.

Q3: What are common off-target effects observed with this compound and its analogs?

The off-target effects of this compound are not extensively documented. However, given its polyphenolic structure, it may interact with a range of biological targets. Related compounds like Mulberrofuran G have been shown to inhibit both PTP1B and α-glucosidase[2]. Researchers should consider screening this compound against a panel of related enzymes to identify potential off-target activities.

Q4: Are there known signaling pathways affected by this compound?

This compound's inhibition of tyrosinase suggests it can modulate the melanogenesis pathway[3][4][5][6]. By inhibiting tyrosinase, the rate-limiting enzyme in melanin synthesis, this compound can decrease the production of melanin.

Given the inhibitory activity of related compounds on PTP1B, this compound may also affect the insulin signaling pathway. PTP1B is a negative regulator of this pathway, and its inhibition can enhance insulin sensitivity[7][8][9].

Troubleshooting Guides

Issue 1: Low or No Inhibition of the Target Enzyme
Possible Cause Troubleshooting Step
Incorrect Assay Conditions Verify the pH, temperature, and buffer composition are optimal for your target enzyme. Enzymes are highly sensitive to their environment.
Enzyme Inactivity Ensure the enzyme is active. Run a positive control with a known inhibitor. Store enzymes at the recommended temperature and avoid repeated freeze-thaw cycles.
Substrate Concentration Too High If the substrate concentration is much higher than the Km, a competitive inhibitor like this compound may appear less potent. Try varying the substrate concentration.
Inhibitor Precipitation This compound is a hydrophobic molecule. Ensure it is fully dissolved in the assay buffer. The use of a small percentage of DMSO may be necessary, but be sure to include a DMSO control.
Issue 2: High Background Signal in the Assay
Possible Cause Troubleshooting Step
Autoxidation of Substrate Some substrates, like L-DOPA, can auto-oxidize. Run a control without the enzyme to measure the rate of non-enzymatic reaction and subtract it from your measurements.
Interference from this compound At certain wavelengths, this compound itself might absorb light. Run a control with this compound but without the enzyme to check for any intrinsic absorbance.
Contaminated Reagents Use high-purity water and reagents to prepare your buffers and solutions.
Issue 3: Poor Selectivity - Inhibition of Off-Target Enzymes
Possible Cause Troubleshooting Step
High Inhibitor Concentration High concentrations of an inhibitor can lead to non-specific binding and inhibition of off-target enzymes. Determine the IC50 for your target and off-target enzymes and work at concentrations that maximize the therapeutic window.
Structural Similarity Between Enzymes If the active sites of your target and off-target enzymes are very similar, achieving high selectivity can be challenging.
Need for Structural Modification As discussed in the FAQs, synthesizing and testing analogs of this compound is the most direct way to address poor selectivity.

Quantitative Data

Table 1: Inhibitory Activity of this compound and Related Compounds

CompoundTarget Enzyme/SubstrateIC50 (µM)Reference
This compoundTyrosinase (L-tyrosine)4.45
This compoundTyrosinase (L-DOPA)19.70
Mulberrofuran GPTP1B11.2 ± 0.45[2]
Mulberrofuran Gα-glucosidase2.7 ± 0.12[2]
Mulberrofuran GTyrosinase6.35 ± 0.45[1]

Experimental Protocols

Tyrosinase Inhibition Assay

This protocol is adapted from established methods for determining tyrosinase inhibitory activity.

Materials:

  • Mushroom Tyrosinase

  • L-Tyrosine or L-DOPA (substrate)

  • This compound (or analog)

  • Sodium Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Dissolve mushroom tyrosinase in phosphate buffer to the desired concentration.

    • Dissolve the substrate (L-tyrosine or L-DOPA) in phosphate buffer. Gentle warming may be required for L-tyrosine.

    • Prepare a stock solution of this compound in DMSO and make serial dilutions in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add buffer, tyrosinase solution, and different concentrations of this compound.

    • Control wells (no inhibitor): Add buffer, tyrosinase solution, and the same concentration of DMSO as in the test wells.

    • Blank wells (no enzyme): Add buffer and the substrate.

  • Pre-incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a short period (e.g., 10 minutes).

  • Initiate Reaction: Add the substrate solution to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 475-492 nm for dopachrome formation from L-DOPA) in kinetic mode for a set duration (e.g., 20-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

PTP1B Inhibition Assay

This protocol is a general guideline for assessing PTP1B inhibitory activity.

Materials:

  • Recombinant human PTP1B

  • p-Nitrophenyl phosphate (pNPP) (substrate)

  • This compound (or analog)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, containing NaCl, DTT, and EDTA)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Dilute PTP1B in the assay buffer.

    • Dissolve pNPP in the assay buffer.

    • Prepare a stock solution of this compound in DMSO and make serial dilutions in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add assay buffer, PTP1B solution, and different concentrations of this compound.

    • Control wells (no inhibitor): Add assay buffer, PTP1B solution, and DMSO.

    • Blank wells (no enzyme): Add assay buffer and pNPP.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.

  • Initiate Reaction: Add the pNPP solution to all wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., NaOH).

  • Measurement: Measure the absorbance at 405 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the tyrosinase assay.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate) setup_plate Setup 96-well Plate (Test, Control, Blank) prep_reagents->setup_plate prep_inhibitor Prepare this compound (Stock & Dilutions) prep_inhibitor->setup_plate pre_incubate Pre-incubation setup_plate->pre_incubate start_reaction Initiate Reaction (Add Substrate) pre_incubate->start_reaction measure Measure Absorbance (Kinetic or Endpoint) start_reaction->measure calc_rates Calculate Reaction Rates measure->calc_rates calc_inhibition Calculate % Inhibition calc_rates->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: General workflow for an enzyme inhibition assay.

signaling_pathways cluster_tyrosinase Tyrosinase Pathway (Melanogenesis) cluster_ptp1b PTP1B Pathway (Insulin Signaling) Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Mulberrofuran_H_tyr This compound Mulberrofuran_H_tyr->Tyrosine Inhibits Insulin Insulin Insulin_Receptor Insulin_Receptor Insulin->Insulin_Receptor Binds IRS_P IRS_P Insulin_Receptor->IRS_P Phosphorylates PI3K_Akt_Pathway PI3K_Akt_Pathway IRS_P->PI3K_Akt_Pathway Activates PTP1B PTP1B IRS_P->PTP1B Dephosphorylates GLUT4_Translocation GLUT4_Translocation PI3K_Akt_Pathway->GLUT4_Translocation Promotes Glucose_Uptake Glucose_Uptake GLUT4_Translocation->Glucose_Uptake Mulberrofuran_H_ptp1b This compound (potential) Mulberrofuran_H_ptp1b->PTP1B Inhibits

Caption: Simplified signaling pathways involving Tyrosinase and PTP1B.

References

Strategies to prevent degradation of Mulberrofuran H during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of Mulberrofuran H to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For optimal stability, this compound should be stored under specific conditions depending on its form (powder vs. in solvent) and the intended duration of storage. Improper storage can lead to degradation and affect experimental outcomes.

Q2: I observe a change in the color of my solid this compound sample. What could be the cause?

A2: A change in the color of the powder, often to a brownish hue, is a potential indicator of oxidation. This compound is a phenolic compound, and phenols are susceptible to oxidation, especially when exposed to air (oxygen), light, or elevated temperatures. Ensure the storage container is tightly sealed and flushed with an inert gas like nitrogen or argon if possible.

Q3: My solution of this compound has become cloudy or shows precipitate. What should I do?

A3: Cloudiness or precipitation in a solution of this compound can indicate several issues. The compound may have degraded into less soluble products, or its solubility limit might have been exceeded at the storage temperature. It is recommended to visually inspect solutions for any changes before use.

Q4: I am seeing unexpected peaks in my HPLC analysis of a stored this compound solution. What do these represent?

A4: The appearance of new peaks in an HPLC chromatogram typically signifies the presence of degradation products. The molecular structure of this compound, containing phenolic hydroxyl groups and ether linkages, makes it susceptible to oxidative and hydrolytic degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in powder color (e.g., yellowing, browning) Oxidation due to exposure to air and/or light.Store the solid compound in a tightly sealed, amber vial at -20°C, preferably under an inert atmosphere (e.g., argon or nitrogen).
Reduced potency or activity in biological assays Chemical degradation of this compound.Prepare fresh solutions for each experiment from solid material stored under optimal conditions. Avoid repeated freeze-thaw cycles of stock solutions.
Appearance of new spots on TLC or peaks in HPLC Formation of degradation products.Confirm the identity of the main peak by comparing its retention time with a fresh standard. If degradation is suspected, purify the sample or use a fresh batch.
Precipitation in stock solution upon storage Poor solubility at low temperatures or degradation to insoluble products.Before use, allow the vial to warm to room temperature for at least an hour before opening.[1] If precipitation persists, gentle warming and sonication may help redissolve the compound. If this fails, the solution may be degraded.

Storage Condition Summary

Form Storage Temperature Duration Atmosphere Container
Solid Powder -20°CLong-term (up to 3 years)[2]Desiccated, Inert gas (recommended)Tightly sealed, amber vial
Solid Powder 0-8°CShort-term[3]DesiccatedTightly sealed, amber vial
In Solvent -80°CUp to 1 year[2]-Tightly sealed vial

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol outlines a reverse-phase HPLC method to assess the purity of this compound and detect potential degradation products.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Trifluoroacetic acid)

  • Methanol (for sample preparation)

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase composition (70:30 Mobile Phase A:B) to a working concentration of 50 µg/mL.

5. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main this compound peak over time. The purity can be calculated based on the relative peak areas.

Visualizations

degradation_pathway cluster_conditions Degradation Conditions cluster_products Degradation Products Light Light Oxidized_Products Oxidized Products (e.g., quinones) Light->Oxidized_Products promotes Air_O2 Air_O2 Air_O2->Oxidized_Products promotes High_Temp High Temperature High_Temp->Oxidized_Products accelerates Hydrolyzed_Products Hydrolyzed Products (ring-opened) High_Temp->Hydrolyzed_Products accelerates Mulberrofuran_H This compound (Phenolic Flavonoid) Mulberrofuran_H->Oxidized_Products Mulberrofuran_H->Hydrolyzed_Products

Caption: Hypothetical degradation pathways for this compound.

troubleshooting_workflow start Experiment Shows Unexpected Results check_purity Check Purity of This compound (e.g., HPLC, TLC) start->check_purity is_pure Is the Compound Pure? check_purity->is_pure review_storage Review Storage Conditions is_pure->review_storage No troubleshoot_assay Troubleshoot Experimental Assay is_pure->troubleshoot_assay Yes prepare_fresh Prepare Fresh Solution review_storage->prepare_fresh use_fresh_stock Use Fresh Stock of Solid review_storage->use_fresh_stock prepare_fresh->check_purity end_good Proceed with Experiment troubleshoot_assay->end_good use_fresh_stock->prepare_fresh end_bad Order New Compound Batch use_fresh_stock->end_bad If impurity persists

Caption: Troubleshooting workflow for unexpected experimental results.

References

Validation & Comparative

A Comparative Bioactivity Analysis of Mulberrofuran H and Other Prominent Morus Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Morus, commonly known as mulberry, is a rich source of phenolic compounds, particularly flavonoids, which have garnered significant attention for their diverse pharmacological activities. Among these, Mulberrofuran H, a prenylated flavonoid, has demonstrated notable bioactivity. This guide provides an objective comparison of the biological effects of this compound against other well-researched Morus flavonoids, namely Kuwanon G, Morin, and Sanggenon C. The comparative analysis focuses on their anticancer, anti-inflammatory, and antioxidant properties, supported by experimental data to aid in drug discovery and development efforts.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the anticancer, anti-inflammatory, and antioxidant activities of this compound, Kuwanon G, Morin, and Sanggenon C, primarily presented as IC50 values (the concentration of a substance that inhibits a specific biological or biochemical function by 50%).

Anticancer Activity

The cytotoxic effects of these flavonoids have been evaluated against various cancer cell lines. The data presented below highlights their potential as anticancer agents.

CompoundCell LineAssayIC50 (µM)Reference
This compound Not explicitly found in searches
Kuwanon G Not explicitly found in searches
Morin HCT116 (Colon Cancer)MTT Assay150[1]
Morin CT26 (Colon Cancer)MTT Assay175[1]
Sanggenon C U-87 MG (Glioblastoma)MTT Assay~20[2]
Sanggenon C LN-229 (Glioblastoma)MTT Assay~20[2]
Sanggenon C LoVo (Colorectal)Proliferation AssayProliferation inhibited at 5-80 µM[3]
Sanggenon C HT-29 (Colorectal)Proliferation AssayProliferation inhibited at 5-80 µM[3]
Sanggenon C SW480 (Colorectal)Proliferation AssayProliferation inhibited at 5-80 µM[3]
Anti-inflammatory Activity

The anti-inflammatory potential of these flavonoids is often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundCell LineAssayIC50 (µM)Reference
This compound Not explicitly found in searches
Kuwanon G RAW 264.7Nitric Oxide Assay17.80 ± 0.50[4]
Morin RAW 264.7Nitric Oxide Assay43.26 ± 4.61[4]
Morusin (for comparison) RAW 264.7Nitric Oxide Assay9.87 ± 0.59[4]
Sanggenon C RAW 264.7Not explicitly found in searchesInhibits iNOS expression[3][5]
Antioxidant Activity

The antioxidant capacity is a key feature of flavonoids, often measured by their ability to scavenge free radicals in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

CompoundAssayIC50 (µg/mL)Reference
This compound Not explicitly found in searches
Kuwanon G Not explicitly found in searches
Morin DPPH radical scavenging30.0[6]
Morin ABTS radical scavenging71.0[6]
Sanggenon C DPPH radical scavengingData available, specific IC50 not cited[7]
Sanggenon D (isomer of C) DPPH radical scavengingData available, specific IC50 not cited[7]

Key Signaling Pathways

The bioactivities of these flavonoids are mediated through their interaction with various cellular signaling pathways. Below are diagrams illustrating a generalized experimental workflow for assessing bioactivity and a key signaling pathway involved in inflammation.

experimental_workflow cluster_preparation Sample Preparation cluster_assay Bioactivity Assays cluster_measurement Data Acquisition & Analysis flavonoid Morus Flavonoid (e.g., this compound) dissolution Dissolution in appropriate solvent (e.g., DMSO) flavonoid->dissolution treatment Treatment with varying concentrations of flavonoid dissolution->treatment cell_culture Cell Culture (e.g., Cancer cells, Macrophages) cell_culture->treatment incubation Incubation (Time-dependent) treatment->incubation measurement Measurement of Endpoint (e.g., Absorbance, Fluorescence) incubation->measurement data_analysis Data Analysis (Calculation of IC50 values) measurement->data_analysis

Experimental workflow for bioactivity assessment.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB_IkB NF-κB-IκBα (Inactive Complex) IkB->NFkB_IkB Sequesters in cytoplasm NFkB_active Active NF-κB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene_Expression Induces Transcription Morus_Flavonoids Morus Flavonoids (e.g., Kuwanon G, Sanggenon C) Morus_Flavonoids->IKK Inhibit Morus_Flavonoids->NFkB_active Inhibit Nuclear Translocation

Inhibition of the NF-κB signaling pathway by Morus flavonoids.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare various concentrations of the test flavonoid in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Assay (Nitric Oxide Assay in RAW 264.7 Cells)

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of the test flavonoid for 1-2 hours.

  • Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to each well (except for the negative control) and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 50-100 µL of the cell culture supernatant from each well.

    • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-only treated cells to derive the IC50 value.[8][9][10]

Antioxidant Assay (DPPH Radical Scavenging Assay)

The DPPH assay is used to determine the free radical scavenging activity of a compound.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Reaction Mixture: In a 96-well plate or cuvettes, add a defined volume of the test flavonoid solution (at various concentrations) to the DPPH solution. Include a control with only the solvent and DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the decrease in absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is the concentration of the sample that scavenges 50% of the DPPH free radicals.[11][12][13]

This guide provides a foundational comparison of this compound with other key Morus flavonoids. Further research is warranted to conduct direct, head-to-head comparative studies under standardized experimental conditions to more definitively elucidate their relative therapeutic potential.

References

A Comparative Analysis of the Antioxidant Potential of Mulberrofuran H and Resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Antioxidant Activity

The antioxidant capacities of resveratrol and Mulberrofuran B, a structurally similar compound to Mulberrofuran H, have been evaluated using various in vitro assays. The following table summarizes the 50% inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. Lower IC50 values indicate higher antioxidant activity.

CompoundAssayIC50 (µg/mL)IC50 (µM)Reference
Resveratrol DPPH15.5468.08[1]
ABTS2.8612.53[1]
Mulberrofuran B DPPH331.13843.87[2]
ABTS37.5895.74[2]

Note: Data for this compound is not available. Data for Mulberrofuran B is used as a substitute for comparative purposes.

Mechanisms of Antioxidant Action

Resveratrol exerts its antioxidant effects through multiple mechanisms:

  • Direct Radical Scavenging: Resveratrol can directly neutralize free radicals and reactive oxygen species (ROS)[3].

  • Upregulation of Endogenous Antioxidant Enzymes: It enhances the expression and activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px)[3]. This is primarily mediated through the activation of signaling pathways like the Nrf2-Keap1 pathway and SIRT1[3].

  • Modulation of Signaling Pathways: Resveratrol influences several signaling pathways involved in oxidative stress and inflammation, including the AMPK/SIRT1/Nrf2, ERK/p38 MAPK, and PTEN/Akt pathways[3].

This compound is suggested to have antioxidant effects, but the specific mechanisms and signaling pathways have not been extensively studied[4]. Research on the related compound, Mulberrofuran G, indicates it possesses antioxidant properties, which are attributed to its chemical structure containing multiple hydroxyl groups[5].

Signaling Pathways and Experimental Workflows

Resveratrol Antioxidant Signaling Pathway

Resveratrol Resveratrol ROS ROS/RNS Resveratrol->ROS scavenges SIRT1 SIRT1 Resveratrol->SIRT1 AMPK AMPK Resveratrol->AMPK Nrf2 Nrf2 Activation Resveratrol->Nrf2 ROS->Nrf2 induces OxidativeStress Reduced Oxidative Stress ROS->OxidativeStress causes SIRT1->Nrf2 AMPK->Nrf2 AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GSH) Nrf2->AntioxidantEnzymes upregulates AntioxidantEnzymes->OxidativeStress leads to

Caption: Simplified signaling pathway of resveratrol's antioxidant action.

DPPH Radical Scavenging Assay Workflow

Start Prepare DPPH Solution (Purple) Mix Mix with Antioxidant (Resveratrol or this compound) Start->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Result Calculate % Inhibition (Color change to Yellow) Measure->Result

Caption: Workflow for the DPPH radical scavenging assay.

ABTS Radical Scavenging Assay Workflow

Start Generate ABTS Radical Cation (Blue-Green) Mix Mix with Antioxidant (Resveratrol or this compound) Start->Mix Incubate Incubate at Room Temp Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Result Calculate % Inhibition (Decolorization) Measure->Result

Caption: Workflow for the ABTS radical scavenging assay.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay evaluates the ability of an antioxidant to scavenge the stable DPPH free radical.[6]

  • Preparation of DPPH Solution: A working solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and kept in a dark container to prevent degradation from light[7].

  • Reaction Mixture: The antioxidant sample (resveratrol or this compound) is dissolved in a suitable solvent and mixed with the DPPH solution[7]. A blank sample containing only the solvent and DPPH is also prepared[8].

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes)[7].

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer[6].

  • Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of the blank. The IC50 value is then determined, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals[6].

ABTS Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

  • Generation of ABTS•+: The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use[9].

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm[9].

  • Reaction Mixture: The antioxidant sample is mixed with the ABTS•+ working solution[10].

  • Incubation: The reaction is incubated at room temperature for a defined time (e.g., 6-10 minutes)[10][11].

  • Measurement: The absorbance is measured at 734 nm[9].

  • Calculation: The percentage of inhibition of absorbance is calculated, and the IC50 value is determined[9].

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant's ability to inhibit the oxidation of a fluorescent probe initiated by a peroxyl radical generator.

  • Reagents: A fluorescent probe (commonly fluorescein), a peroxyl radical generator (typically 2,2'-azobis(2-amidinopropane) dihydrochloride, AAPH), and a standard antioxidant (Trolox) are used[12][13].

  • Reaction Mixture: The antioxidant sample or Trolox standard is mixed with the fluorescein solution in a microplate well[14].

  • Initiation of Reaction: The reaction is initiated by adding the AAPH solution to the wells[14][15].

  • Fluorescence Measurement: The fluorescence decay is monitored over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm[12][15].

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The results are typically expressed as Trolox equivalents (TE)[14].

Conclusion

Based on the available data, resveratrol demonstrates significantly higher in vitro antioxidant activity in both DPPH and ABTS assays compared to Mulberrofuran B. The well-documented mechanisms of resveratrol, involving both direct radical scavenging and the upregulation of endogenous antioxidant systems through complex signaling pathways, provide a strong basis for its potent antioxidant effects.

While this compound is suggested to possess antioxidant properties, the lack of quantitative data and mechanistic studies makes a direct and comprehensive comparison with resveratrol challenging. Further research is warranted to elucidate the specific antioxidant capacity and mechanisms of action of this compound to fully understand its potential as a therapeutic agent. This will require in vitro and in vivo studies employing standardized antioxidant assays and exploring its effects on key signaling pathways involved in cellular redox homeostasis.

References

Mulberrofuran H and Mulberrofuran G: A Comparative Analysis of Their Bioactivities

Author: BenchChem Technical Support Team. Date: November 2025

Mulberrofuran H and Mulberrofuran G, both naturally occurring benzofuran derivatives isolated from Morus species, have garnered attention in the scientific community for their diverse pharmacological effects. While research on Mulberrofuran G is more extensive, available data allows for a comparative overview of their biological activities, particularly in the realms of enzyme inhibition, antioxidant effects, and anti-inflammatory properties. This guide provides a side-by-side look at their reported effects, supported by experimental data, to aid researchers and drug development professionals in understanding their potential therapeutic applications.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data for this compound and Mulberrofuran G, focusing on their inhibitory concentrations (IC₅₀) and other relevant metrics across various biological assays.

Table 1: Tyrosinase Inhibitory Activity

CompoundSubstrateIC₅₀ (µM)Notes
This compound L-tyrosine10.34[1]More potent than kojic acid (IC₅₀ = 46.95 µM) in the same study.[1]
Mulberrofuran G L-tyrosine6.35 ± 0.45[2][3]Exhibited competitive inhibition.[2][3]
L-DOPA105.57[2]

Table 2: Antioxidant and Anti-inflammatory Activities

CompoundActivityAssayIC₅₀ / Metric
This compound Anti-inflammatoryTNF-α Production InhibitionData not available
Mulberrofuran G AntioxidantDPPH Radical ScavengingIC₅₀ values vary depending on the study.
ABTS Radical ScavengingIC₅₀ values vary depending on the study.
Anti-inflammatoryNOX InhibitionIC₅₀ = 6.9 µM[4]

Table 3: Anticancer and Antiviral Activities of Mulberrofuran G

ActivityCell Line / VirusIC₅₀ / CC₅₀ (µM)
Anticancer A549 (Lung Cancer)22.5[4]
NCI-H226 (Lung Cancer)30.6[4]
Antiviral Hepatitis B Virus (HBV) DNA replicationIC₅₀ = 3.99[4]
SARS-CoV-2 in Vero cellsIC₅₀ = 1.55[4]
Cytotoxicity in HepG 2.2.15 cellsCC₅₀ = 8.04[4]

Key Biological Effects: A Comparative Overview

Tyrosinase Inhibition:

Both this compound and Mulberrofuran G are potent inhibitors of tyrosinase, a key enzyme in melanin synthesis.[1][2] Mulberrofuran G has been shown to be a more potent inhibitor of L-tyrosine oxidation than the commonly used kojic acid.[2][3] Kinetic studies have revealed that Mulberrofuran G acts as a competitive inhibitor of tyrosinase.[2][3] While direct kinetic data for this compound is limited, its lower IC₅₀ value compared to kojic acid in one study suggests a strong inhibitory potential.[1] The presence of prenyl or geranyl groups in related flavonoid structures has been noted to influence tyrosinase inhibitory capacity, a factor that may contribute to the observed activities of both this compound and G.[1]

Anti-inflammatory and Antioxidant Activities:

Mulberrofuran G exhibits both anti-inflammatory and antioxidant properties. Its anti-inflammatory effects are, in part, attributed to its ability to inhibit NADPH oxidase (NOX), with a reported IC₅₀ of 6.9 µM.[4] this compound has also been reported to possess anti-inflammatory and antioxidant activities, with one of its mechanisms being the inhibition of TNF-α production.[5] However, detailed quantitative data on the antioxidant capacity and specific mechanisms of TNF-α inhibition by this compound are not as extensively documented as for Mulberrofuran G.

Anticancer and Antiviral Activity of Mulberrofuran G:

Extensive research has highlighted the anticancer and antiviral potential of Mulberrofuran G. It has been shown to significantly suppress the proliferation, migration, and invasion of lung cancer cells.[4] Mechanistically, these effects are associated with the inactivation of the JAK2/STAT3 signaling pathway.[6] Furthermore, Mulberrofuran G demonstrates notable antiviral activity, inhibiting the replication of Hepatitis B virus (HBV) DNA and potently inhibiting the infection of SARS-CoV-2 in Vero cells.[4]

Signaling Pathways and Mechanisms of Action

Mulberrofuran G: Inhibition of the JAK2/STAT3 Pathway

Mulberrofuran G has been demonstrated to exert its anticancer effects in lung cancer cells by targeting the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6] This pathway is crucial for cell proliferation, differentiation, and apoptosis. The diagram below illustrates the inhibitory action of Mulberrofuran G on this pathway.

JAK2_STAT3_Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK2 JAK2 Receptor->JAK2 Activates pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene Gene Expression (Proliferation, Survival) Nucleus->Gene Regulates MG Mulberrofuran G MG->pJAK2 Inhibits MG->pSTAT3 Inhibits

Caption: Mulberrofuran G inhibits the JAK2/STAT3 signaling pathway.

Mulberrofuran G: Inhibition of NOX4-Mediated Oxidative Stress

Mulberrofuran G has been identified as a NADPH oxidase (NOX) inhibitor, specifically targeting NOX4.[7] NOX4 is an enzyme that generates reactive oxygen species (ROS), and its overactivity is implicated in various pathological conditions. By inhibiting NOX4, Mulberrofuran G can mitigate oxidative stress.

NOX4_Inhibition NADPH NADPH NOX4 NOX4 NADPH->NOX4 O2 O₂ O2->NOX4 ROS Reactive Oxygen Species (ROS) NOX4->ROS Generates OxidativeStress Oxidative Stress & Cell Damage ROS->OxidativeStress MG Mulberrofuran G MG->NOX4 Inhibits

Caption: Mulberrofuran G inhibits NOX4-mediated ROS production.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the effects of Mulberrofuran G.

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This assay is used to determine the inhibitory effect of a compound on the activity of mushroom tyrosinase, using L-tyrosine or L-DOPA as a substrate.

  • Materials: Mushroom tyrosinase, L-tyrosine or L-DOPA, phosphate buffer, test compound (Mulberrofuran G), and a microplate reader.

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer and the test compound at various concentrations.

    • Add mushroom tyrosinase to the mixture and incubate.

    • Initiate the reaction by adding the substrate (L-tyrosine or L-DOPA).

    • Measure the formation of dopachrome by monitoring the absorbance at a specific wavelength (e.g., 475 nm) over time using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC₅₀ value.[2]

  • Kinetic Analysis: To determine the mode of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then plotted using Lineweaver-Burk or Dixon plots.[2][8]

Tyrosinase_Assay_Workflow A Prepare Reaction Mixture (Buffer + Test Compound) B Add Mushroom Tyrosinase & Incubate A->B C Add Substrate (L-tyrosine or L-DOPA) B->C D Monitor Absorbance Change (Dopachrome formation) C->D E Calculate % Inhibition & IC50 Value D->E

Caption: Workflow for a typical tyrosinase inhibition assay.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability, proliferation, and cytotoxicity.

  • Materials: Cell line of interest (e.g., A549, NCI-H226), culture medium, test compound (Mulberrofuran G), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24 or 48 hours).

    • Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals with a solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control.[9]

DPPH and ABTS Radical Scavenging Assays

These assays are commonly used to evaluate the antioxidant capacity of a compound by measuring its ability to scavenge stable free radicals.

  • DPPH Assay:

    • A solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in a suitable solvent (e.g., methanol) is prepared.

    • The test compound is added to the DPPH solution.

    • The decrease in absorbance at a specific wavelength (around 517 nm) is measured after a certain incubation period. The discoloration of the DPPH solution indicates the scavenging activity of the compound.[10]

  • ABTS Assay:

    • The ABTS radical cation (ABTS•+) is generated by reacting ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) with an oxidizing agent like potassium persulfate.

    • The test compound is added to the ABTS•+ solution.

    • The reduction in absorbance at a specific wavelength (around 734 nm) is measured. The decrease in absorbance is proportional to the antioxidant concentration.[10]

Conclusion

Both this compound and Mulberrofuran G exhibit promising bioactive properties, particularly as tyrosinase inhibitors. Mulberrofuran G, having been more extensively studied, shows a broader range of activities including potent anti-inflammatory, antioxidant, anticancer, and antiviral effects with well-defined mechanisms of action. While the current body of literature on this compound is less comprehensive, the available data suggests it also possesses significant therapeutic potential, warranting further investigation to fully elucidate its pharmacological profile and allow for a more direct and detailed comparison with Mulberrofuran G. Future head-to-head comparative studies are essential to definitively establish their relative potencies and therapeutic advantages.

References

Comparative Analysis of Mulberrofuran H Content in Morus alba vs. Morus nigra

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the phytochemical landscapes of Morus alba (white mulberry) and Morus nigra (black mulberry), with a specific focus on the presence of Mulberrofuran H. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the distribution of this bioactive compound within the Morus genus.

While extensive research has been conducted on the phytochemical constituents of both Morus alba and Morus nigra, a direct quantitative comparison of this compound content is currently challenging due to a lack of studies focused on its isolation and quantification in Morus nigra. However, existing literature provides a clear indication of its presence in Morus alba and offers a broader context of the phytochemical differences between these two species.

Key Findings:

  • This compound in Morus alba : Several studies have successfully isolated and identified this compound and other structurally related 2-arylbenzofurans, such as Mulberrofuran G, from the root bark and leaves of Morus alba.[1][2][3]

  • Data on Morus nigra : To date, scientific literature does not contain specific reports on the isolation or quantification of this compound from Morus nigra. Phytochemical analyses of Morus nigra have primarily focused on other classes of compounds, such as anthocyanins, flavonoids, and triterpenes.[4][5][6][7] This absence of data does not definitively confirm the absence of the compound in the species but highlights a gap in current research.

  • General Phytochemical Differences : Morus alba is recognized as a rich source of various prenylated flavonoids and 2-arylbenzofurans.[2][8] In contrast, Morus nigra is particularly noted for its high content of anthocyanins, especially in its fruit, which contributes to its dark color and significant antioxidant properties.[8]

Comparative Phytochemical Profile

The following table summarizes the general phytochemical distinctions between Morus alba and Morus nigra, based on available scientific literature.

Phytochemical ClassMorus albaMorus nigra
2-Arylbenzofurans (e.g., this compound) Reported as present, particularly in the root bark.Not reported in current literature.
Prenylated Flavonoids (e.g., Morusin) Abundant, especially in the root bark.[8][9]Present, but less characterized than in M. alba.
Anthocyanins Low to negligible amounts.High concentrations, particularly in the fruit.[8]
Flavonols (e.g., Quercetin, Kaempferol) Present in leaves and fruit.Present in leaves and fruit.[8]
Phenolic Acids (e.g., Chlorogenic acid) A predominant phenolic acid in the leaves.[8]Present, with some studies indicating syringic acid as a key phenolic acid in leaves.
Triterpenes Present.Reported as abundant in roots and bark.[4][5][7]
Saponins Present.Reported as abundant in the bark.[4][5][7]

Experimental Protocols

Representative Protocol for the Isolation and Identification of 2-Arylbenzofurans from Morus alba Root Bark

This section outlines a generalized experimental workflow for the extraction, isolation, and identification of 2-arylbenzofurans, including compounds structurally similar to this compound, from Morus alba root bark. This protocol is a composite based on methodologies described in the scientific literature.[2][10]

1. Plant Material and Extraction:

  • The root bark of Morus alba is collected, dried, and pulverized.
  • The powdered material is then subjected to extraction with a solvent, typically 75-95% ethanol, at room temperature or under reflux for several hours. This process is usually repeated multiple times to ensure exhaustive extraction.[2]
  • The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Fractionation:

  • The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
  • Each fraction is collected and concentrated. The 2-arylbenzofurans are typically enriched in the ethyl acetate fraction.

3. Chromatographic Isolation:

  • The active fraction (e.g., ethyl acetate fraction) is subjected to column chromatography on silica gel.
  • The column is eluted with a gradient solvent system, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.
  • Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.
  • Further purification of the combined fractions is achieved through repeated column chromatography, including Sephadex LH-20 and preparative High-Performance Liquid Chromatography (HPLC), to isolate the pure compounds.[10]

4. Structure Elucidation:

  • The chemical structures of the isolated compounds are determined using various spectroscopic techniques:
  • Mass Spectrometry (MS): To determine the molecular weight and formula.
  • Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, and 2D-NMR (COSY, HSQC, HMBC) experiments are conducted to elucidate the detailed structure and stereochemistry of the molecule.[2]

Visualization of Experimental Workflow and a Relevant Signaling Pathway

To visually represent the processes involved in this research area, the following diagrams have been generated using the DOT language.

G Experimental Workflow for Isolation of 2-Arylbenzofurans A Morus alba Root Bark (Dried and Powdered) B Extraction with Ethanol A->B C Crude Ethanol Extract B->C D Solvent Partitioning (n-hexane, CHCl3, EtOAc) C->D E Ethyl Acetate Fraction D->E F Silica Gel Column Chromatography E->F G Sephadex LH-20 & Preparative HPLC F->G H Isolated 2-Arylbenzofurans G->H I Structure Elucidation (NMR, MS) H->I

Caption: Workflow for isolating 2-arylbenzofurans.

Anti-inflammatory Signaling Pathway

Mulberrofuran K, a compound related to this compound, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[11] Flavonoids from Morus alba have also been reported to modulate the TLR4/MyD88 pathway.[12] The following diagram illustrates a simplified representation of the LPS-induced inflammatory signaling pathway that can be targeted by such compounds.

G LPS-Induced Inflammatory Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK MyD88->MAPK IKK IKK MyD88->IKK Gene Pro-inflammatory Gene Transcription MAPK->Gene activates transcription factors IkB IκB IKK->IkB phosphorylates and degrades NFkB NF-κB IkB->NFkB inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc translocation NFkB_nuc->Gene

Caption: Key targets in the LPS-induced inflammatory pathway.

Conclusion

References

Comparative Analysis of Cholinesterase Inhibitory Activity of Mulberrofuran Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This comparison guide provides a detailed analysis of the cholinesterase inhibitory activity of various Mulberrofuran compounds, a class of natural products with potential therapeutic applications. The data presented is intended for researchers, scientists, and drug development professionals interested in the discovery of novel cholinesterase inhibitors.

Introduction to Cholinesterase Inhibition and Mulberrofurans

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the regulation of cholinergic neurotransmission. Inhibition of these enzymes is a key therapeutic strategy for the management of Alzheimer's disease and other neurological disorders. Mulberrofurans, a group of prenylated flavonoids isolated from Morus species, have emerged as a promising class of cholinesterase inhibitors. This guide offers a comparative overview of the inhibitory potency of several Mulberrofuran compounds against both AChE and BChE, supported by available experimental data.

Quantitative Comparison of Inhibitory Activity

The inhibitory activities of various Mulberrofuran compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are summarized in the table below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

CompoundAChE IC50 (µM)BChE IC50 (µM)
Mulberrofuran DData not available6.12[1]
Mulberrofuran D24.61[2]1.51[1][2]
Mulberrofuran GStrong inhibition reported, specific IC50 not available[1]Strong inhibition reported, specific IC50 not available[1]
Mulberrofuran JData not availableData not available
Mulberrofuran KData not availableData not available
Mulberrofuran NData not available32.8[1]
Mulberrofuran VData not available27.1[1]

Experimental Protocols

The cholinesterase inhibitory activity of the Mulberrofuran compounds is typically determined using the Ellman's method, a widely accepted spectrophotometric assay.[3][4]

Principle: The assay is based on the reaction of the thiol group of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine by cholinesterases, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent). This reaction produces a yellow-colored 5-thio-2-nitrobenzoate anion, the absorbance of which is measured at 412 nm. The rate of color development is proportional to the cholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human erythrocytes

  • Butyrylcholinesterase (BChE) from equine serum or human serum

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine chloride (BTCC) as substrate

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (Mulberrofurans) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Galantamine, Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: All reagents are prepared in the phosphate buffer. The concentrations of enzyme, substrate, and DTNB may vary slightly between different studies but are typically in the ranges of 0.1-0.5 U/mL for the enzyme, 0.5-1.5 mM for the substrate, and 0.3-0.5 mM for DTNB.

  • Assay in 96-well Plate:

    • To each well of a 96-well plate, add a specific volume of the phosphate buffer.

    • Add a small volume of the test compound solution at various concentrations.

    • Add the cholinesterase enzyme solution to each well.

    • The mixture is pre-incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • The reaction is initiated by adding the substrate (ATCI or BTCC) and DTNB solution.

  • Measurement: The absorbance is measured kinetically at 412 nm for a specific duration (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis: The rate of the reaction is calculated from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the cholinesterase inhibitory activity of Mulberrofuran compounds.

Cholinesterase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Enzyme, Substrate, DTNB) Plate_Setup Set up 96-well Plate (Buffer, Compounds, Enzyme) Reagents->Plate_Setup Compounds Prepare Test Compounds (Mulberrofurans) Compounds->Plate_Setup Pre_incubation Pre-incubate Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction (Add Substrate & DTNB) Pre_incubation->Reaction_Start Measurement Measure Absorbance (412 nm) Reaction_Start->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General workflow for determining the cholinesterase inhibitory activity of Mulberrofuran compounds.

Conclusion

The available data indicates that several Mulberrofuran compounds, particularly Mulberrofuran D2, exhibit potent inhibitory activity against butyrylcholinesterase. While strong activity is also reported for Mulberrofuran G against both AChE and BChE, specific IC50 values are needed for a more definitive comparison. Further research is warranted to fully characterize the cholinesterase inhibitory profile of a wider range of Mulberrofuran compounds and to elucidate their mechanism of action. This information will be invaluable for the rational design and development of novel therapeutic agents for neurodegenerative diseases.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mulberrofuran H
Reactant of Route 2
Mulberrofuran H

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.